Jacobine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPHXJRHXBQDQJ-WKMWQDDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020078 | |
| Record name | Jacobine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
| Record name | Jacobine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5742 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Sol in chloroform; sparingly sol in ethanol, water and ether, In water, 1.5X10+5 mg/L @ 25 °C /Estimated/ | |
| Record name | JACOBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.3X10-13 mm Hg @ 25 °C /Estimated/ | |
| Record name | JACOBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless plates | |
CAS No. |
6870-67-3 | |
| Record name | Jacobine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6870-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jacobine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006870673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jacobine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6870-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JACOBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM32U80H1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | JACOBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
228 °C | |
| Record name | JACOBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Jacobine from Senecio jacobaea: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jacobine, a pyrrolizidine alkaloid (PA) found in Senecio jacobaea (common ragwort). This document covers the biosynthesis of this compound, detailed protocols for its extraction and quantification, and the mechanisms of its toxicity, with a focus on the underlying signaling pathways. The information is intended to support research and development activities related to this toxicologically significant compound.
Introduction to this compound and Senecio jacobaea
Senecio jacobaea, a member of the Asteraceae family, is a common plant native to Eurasia and widely distributed globally.[1][2] It is known for producing a variety of toxic pyrrolizidine alkaloids, including this compound, jaconine, jacozine, senecionine, and seneciphylline.[3] These compounds serve as a chemical defense for the plant against herbivores.[4] this compound, a macrocyclic diester PA, is of particular interest due to its hepatotoxicity and potential carcinogenicity.[3][5]
Quantitative Distribution of this compound in Senecio jacobaea
The concentration of this compound and other PAs varies significantly between different parts of the Senecio jacobaea plant. The highest concentrations are typically found in the flowers, followed by the leaves, roots, and stems. This distribution is believed to be a strategic defense mechanism, protecting the most vital and vulnerable parts of the plant. The total PA content in S. jacobaea can range from 0.8 to 6.6 g/kg of dry weight, with this compound being one of the major constituents in certain chemotypes.[6]
| Plant Part | Typical Total Pyrrolizidine Alkaloid (PA) Concentration (% of dry weight) | Predominant Alkaloids |
| Flowers | 0.3 - 0.6% | This compound, Senecionine, Erucifoline |
| Leaves | 0.2 - 0.4% | This compound, Senecionine, Erucifoline |
| Stems | 0.1 - 0.2% | This compound, Senecionine |
| Roots | 0.1 - 0.3% | Senecionine N-oxide |
Note: The exact concentrations can vary depending on the plant's age, genetic makeup, and environmental conditions. Some plants may belong to different chemotypes where erucifoline is the dominant alkaloid instead of this compound.[5]
Biosynthesis of this compound
The biosynthesis of this compound, like other PAs, begins with the formation of the necine base, which is derived from amino acids. While the complete enzymatic pathway for this compound is not fully elucidated, the initial steps are understood to involve the conversion of L-arginine or L-ornithine to putrescine.[7] Homospermidine synthase, a key enzyme in this pathway, then catalyzes the formation of homospermidine.[7]
Subsequent cyclization and modification steps lead to the formation of the retronecine core, the characteristic bicyclic structure of many PAs. It is hypothesized that senecionine N-oxide, which is synthesized in the roots and transported to the aerial parts of the plant, serves as a precursor for this compound.[8] The final steps likely involve enzymatic modifications of the senecionine structure to yield this compound.
Experimental Protocols
Extraction and Solid-Phase Extraction (SPE) Cleanup of this compound
This protocol outlines a method for the extraction and cleanup of this compound from S. jacobaea plant material, adapted from methodologies described for PA analysis.[9][10][11][12]
Materials:
-
Dried and ground S. jacobaea plant material (flowers, leaves, stems, or roots)
-
Extraction solvent: 2% (v/v) formic acid in water
-
Solid-Phase Extraction (SPE) cartridges: Cation-exchange (e.g., Oasis MCX)
-
SPE conditioning solvent: Methanol
-
SPE equilibration solvent: 1% (v/v) acetic acid
-
SPE wash solvent 1: 1% (v/v) acetic acid
-
SPE wash solvent 2: Methanol
-
SPE elution solvent: 0.35 M ammonia in 70% methanol
-
Centrifuge, rotary evaporator, vortex mixer
Procedure:
-
Weigh 2 grams of the dried, ground plant material into a 50 mL polypropylene centrifuge tube.
-
Add 40 mL of the extraction solvent (2% formic acid in water).
-
Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Condition the cation-exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of 1% acetic acid.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 1% acetic acid, followed by 5 mL of methanol. Discard the washings.
-
Elute the alkaloids from the cartridge with 10 mL of the elution solvent (0.35 M ammonia in 70% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of 5% acetonitrile in water for LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 352.2 -> Product ions (Q3) for quantification (e.g., m/z 136.1) and confirmation (e.g., m/z 120.1).
-
Note: Specific MRM transitions should be optimized using a this compound analytical standard.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Spike a blank matrix with known concentrations of the standard to assess matrix effects and recovery.
-
Quantify this compound in the samples by comparing the peak area of the analyte to the calibration curve.
Mechanism of Toxicity and Signaling Pathways
The toxicity of this compound, like other PAs, is not inherent to the parent molecule but arises from its metabolic activation in the liver.[13]
5.1. Metabolic Activation: Upon ingestion, this compound is transported to the liver where it is metabolized by cytochrome P450 enzymes (CYPs), particularly the CYP3A subfamily.[8] This metabolic process involves the oxidation of the necine base, leading to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then be hydrolyzed to a more stable but still reactive metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[8]
5.2. Cellular Targets and Damage: The reactive pyrrolic metabolites of this compound are potent alkylating agents that can covalently bind to cellular macromolecules, including DNA and proteins.[14]
-
DNA Adducts: The formation of DNA adducts can lead to mutations, chromosomal aberrations, and the initiation of carcinogenesis. This genotoxic effect is a key contributor to the long-term carcinogenic potential of PAs.[15]
-
Protein Adducts: Covalent binding to proteins can impair their function, leading to enzyme inhibition, disruption of cellular signaling, and cytoskeletal damage. This can trigger a cascade of events leading to cellular dysfunction and death.[3]
5.3. Toxicity Signaling Pathway: The cellular damage induced by this compound metabolites activates several stress response and cell death signaling pathways.
-
Oxidative Stress: The metabolic activation of PAs can generate reactive oxygen species (ROS), leading to oxidative stress. This can further damage cellular components and activate stress-related signaling pathways such as the Nrf2 and MAPK pathways.
-
DNA Damage Response (DDR): The formation of DNA adducts triggers the DDR pathway. Key proteins such as ATM, ATR, and p53 are activated, leading to cell cycle arrest to allow for DNA repair.[8] If the damage is too extensive, p53 can initiate apoptosis.
-
Apoptosis: The culmination of cellular damage, including irreparable DNA damage and protein dysfunction, can lead to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.
Conclusion
This compound from Senecio jacobaea represents a significant toxicological concern due to its potent hepatotoxicity and carcinogenicity, which are mediated by its metabolic activation to reactive pyrrolic metabolites. A thorough understanding of its biosynthesis, distribution within the plant, and mechanisms of toxicity is crucial for risk assessment and the development of potential mitigation strategies. The experimental protocols provided in this guide offer a framework for the accurate extraction and quantification of this compound, facilitating further research into its biological effects and the development of analytical methods for its detection in various matrices. Continued investigation into the specific enzymatic steps of this compound biosynthesis and the intricate details of its interaction with cellular signaling pathways will further enhance our knowledge of this important plant-derived toxin.
References
- 1. Jacobaea vulgaris - Wikipedia [en.wikipedia.org]
- 2. Senecio jacobaea - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. Comparison of the toxicities of Senecio jacobaea, Senecio vulgaris and Senecio glabellus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation in pyrrolizidine alkaloid patterns of Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Senecionine - Wikipedia [en.wikipedia.org]
- 8. Species by Environment Interactions Affect Pyrrolizidine Alkaloid Expression in Senecio jacobaea, Senecio aquaticus, and Their Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nwcb.wa.gov [nwcb.wa.gov]
- 15. researchgate.net [researchgate.net]
The Biosynthesis of Jacobine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Jacobine is a macrocyclic diester pyrrolizidine alkaloid (PA), predominantly found in plants of the Jacobaea genus (formerly Senecio), such as common ragwort (Jacobaea vulgaris). As with other PAs, it serves as a chemical defense against herbivores. The biosynthesis of this compound is a complex, multi-step process localized in different plant tissues, beginning with the formation of a necine base in the roots and culminating in structural diversification in the aerial parts of the plant. This document provides a detailed technical overview of the this compound biosynthetic pathway, presenting key intermediates, enzymes, quantitative data, and the experimental protocols used to elucidate this pathway.
The Biosynthetic Pathway of this compound
The formation of this compound can be conceptually divided into three major stages:
-
Biosynthesis of the Necine Base (Retronecine): This pathway occurs primarily in the plant roots.
-
Biosynthesis of the Necic Acid (Senecic Acid): The formation of the acidic portion of the alkaloid.
-
Esterification and Diversification: The joining of the necine base and necic acid to form a precursor molecule, which is then modified to yield this compound.
The overall pathway begins with primary metabolites L-arginine (or L-ornithine) and L-isoleucine.
Stage 1: Biosynthesis of the Retronecine Base
The formation of the characteristic bicyclic retronecine core starts from the amino acid L-ornithine, which is converted to putrescine. The first committed and pathway-specific step is the formation of homospermidine, catalyzed by the enzyme homospermidine synthase (HSS) .[1][2] HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine.[3] This enzyme is a key regulatory point and is known to have evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[3]
Following the synthesis of homospermidine, a series of subsequent, though not fully characterized, enzymatic reactions involving oxidation, cyclization, reduction, desaturation, and hydroxylation occur to form the final necine base, (+)-retronecine.[4]
Stage 2: Biosynthesis of the Senecic Acid Moiety
Senecic acid, the dicarboxylic necic acid portion of this compound, is derived from the condensation of two molecules of the amino acid L-isoleucine. The precise enzymatic steps and intermediates of this conversion are not as well-defined as the necine base pathway.
Stage 3: Esterification and Final Modification to this compound
In the plant roots, retronecine and senecic acid undergo esterification to form the macrocyclic diester, senecionine N-oxide . This is considered the primary product of PA biosynthesis.[5] Senecionine N-oxide is then translocated via the phloem to the aerial parts of the plant, such as the leaves and inflorescences.[5]
In these tissues, senecionine N-oxide serves as a precursor for a variety of other PAs through a process of chemical diversification. It can be reduced to its tertiary amine form, senecionine. The final step in this compound biosynthesis is the epoxidation of the ethylidene double bond of the senecic acid moiety of senecionine.[1] While the specific enzyme has not been definitively identified, this transformation is characteristic of Cytochrome P450 monooxygenases (CYPs), which are known to play a key role in the structural diversification of alkaloids.[6][7] The presence of different downstream modification enzymes is responsible for the distinct PA profiles, or "chemotypes," observed in J. vulgaris populations.[8][9]
Quantitative Data
The concentration of this compound and related PAs varies significantly based on plant tissue, developmental stage, and genetic chemotype. The following tables summarize reported quantitative data from Jacobaea vulgaris (ragwort).
Table 1: Concentration of Major Pyrrolizidine Alkaloids in J. vulgaris Tissues
| Compound | Concentration Range (mg/kg dry weight) | Plant Part | Reference |
|---|---|---|---|
| Total PAs | 3,100 - 6,600 | Whole Plant | [10] |
| This compound N-oxide | up to 1,330 | Aerial Tissues | [11] |
| This compound | up to 906 | Aerial Tissues | [11] |
| Senecionine N-oxide | up to 364 | Aerial Tissues | [11] |
| Seneciphylline | - | - | [12] |
| Jacozine | - | - | [12] |
| Jacoline | - | - |[12] |
Note: Concentrations are highly variable. "-" indicates the compound was identified but not quantified in the cited source.
Table 2: Properties of Homospermidine Synthase (HSS) from Senecio
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| EC Number | 2.5.1.44 / 2.5.1.45 | - | [13][14] |
| Substrates | Putrescine, Spermidine | Substrate saturation at 400 µM each | [15] |
| pH Optimum | 9.0 - 9.5 | - | [15] |
| Native Molecular Mass | ~174 kDa | Size exclusion chromatography | [15] |
| Quaternary Structure | Likely Homotetramer | Deduced from native mass |[15] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound by LC-MS/MS
This protocol is a composite based on established methods for PA analysis from plant material.[16][17]
Objective: To extract, purify, and quantify this compound and related PAs from dried plant tissue.
Materials:
-
Dried, homogenized plant material (e.g., leaves, flowers).
-
Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄) in 50% Methanol (MeOH).
-
Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 150 mg.
-
SPE Conditioning Solvents: Methanol (HPLC grade), Deionized Water.
-
SPE Wash Solvent: Deionized Water.
-
SPE Elution Solvent: 2.5% Ammonium Hydroxide (NH₄OH) in Methanol.
-
Reconstitution Solvent: 5% Methanol in Water.
-
LC-MS/MS system with ESI source.
-
Analytical standards for this compound, senecionine, etc.
Procedure:
-
Extraction:
-
Weigh 2.0 g of homogenized plant material into a 50 mL centrifuge tube.
-
Add 40 mL of Extraction Solution.
-
Shake vigorously for 30 minutes at room temperature.
-
Centrifuge the extract for 10 minutes at ~3000 x g.
-
Decant and filter the supernatant through a fluted paper filter. This is the crude extract.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the Oasis MCX SPE cartridge by passing 3 mL of Methanol, followed by 3 mL of Water.
-
Load 2 mL of the crude extract onto the cartridge at a flow rate of ~2 mL/min.
-
Wash the cartridge with 4 mL of Water to remove polar impurities.
-
Elute the PAs with 4 mL of 2.5% Ammonium Hydroxide in Methanol into a clean collection tube.
-
-
Sample Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40-50°C.
-
Reconstitute the dried residue in 1.0 mL of 5% Methanol in Water.
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial.
-
Analyze using a validated LC-MS/MS method, typically employing a C18 column with a gradient elution of water and methanol/acetonitrile containing a modifier like formic acid or ammonium formate. Detection is performed in positive ion multiple reaction monitoring (MRM) mode.
-
Protocol 2: Homospermidine Synthase (HSS) Activity Assay
This protocol is adapted from methods developed for characterizing HSS and its parent enzyme, DHS, without radioactive tracers.[15][18]
Objective: To measure the in vitro enzymatic activity of HSS from plant protein extracts.
Materials:
-
Plant protein extract (typically from roots).
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
Substrate Solution: 400 µM Putrescine and 400 µM Spermidine in Assay Buffer.
-
Cofactor: 0.6 mM NAD+.
-
Derivatization Agent: Dansyl chloride or similar agent for pre-column derivatization of polyamines.
-
HPLC system with a fluorescence or diode array detector.
-
Homospermidine analytical standard.
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 50 µL of Assay Buffer, 25 µL of Substrate Solution, and 10 µL of NAD+ solution.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 15 µL of the plant protein extract.
-
Incubate for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.
-
-
Sample Preparation and Derivatization:
-
Centrifuge the stopped reaction to pellet precipitated protein.
-
Transfer the supernatant to a new tube.
-
Perform pre-column derivatization of the polyamines in the supernatant according to the chosen agent's protocol (e.g., adjusting pH and incubating with Dansyl chloride).
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC.
-
Quantify the amount of homospermidine produced by comparing the peak area to a standard curve generated with derivatized homospermidine standard.
-
Calculate enzyme activity based on the amount of product formed per unit time per mg of protein.
-
Regulation of this compound Biosynthesis
The biosynthesis of this compound and other PAs is tightly regulated.
-
Genetic Regulation: The presence and high expression of this compound versus other PAs like erucifoline is genetically determined, leading to distinct chemotypes within a single plant species.[8][9]
-
Spatial Regulation: Biosynthesis is spatially segregated. The initial steps, including HSS activity, occur in the roots. The final diversification steps that produce this compound from senecionine N-oxide occur in the shoots and leaves.[1] This implies the transport of precursors and the tissue-specific expression of the respective biosynthetic genes.
-
Environmental and Hormonal Regulation: PA biosynthesis can be induced by external factors. The plant hormone methyl-jasmonate , a known elicitor of anti-herbivory responses, has been implicated in the regulation of PA levels.[1]
While key TF families like MYB, bHLH, and AP2/ERF are known to regulate other alkaloid pathways, the specific transcription factors that control the expression of HSS or the downstream diversification enzymes in the this compound pathway remain an active area of research.[19][20]
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. miekevd.home.xs4all.nl [miekevd.home.xs4all.nl]
- 6. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 8. Variation in pyrrolizidine alkaloid patterns of Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the toxicities of Senecio jacobaea, Senecio vulgaris and Senecio glabellus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homospermidine synthase - Wikipedia [en.wikipedia.org]
- 14. Homospermidine synthase (spermidine-specific) - Wikipedia [en.wikipedia.org]
- 15. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bfr.bund.de [bfr.bund.de]
- 17. mdpi.com [mdpi.com]
- 18. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]
The Toxicokinetics and Metabolism of Jacobine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and metabolism of jacobine, a hepatotoxic pyrrolizidine alkaloid (PA) found in various plant species. This document is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields.
Introduction
This compound is a macrocyclic diester pyrrolizidine alkaloid produced by plants of the Senecio genus, notably ragwort (Senecio jacobaea). Like other 1,2-unsaturated PAs, this compound is a pro-toxin that requires metabolic activation to exert its toxic effects. The primary organ for this bioactivation is the liver, making it the principal target for this compound-induced toxicity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its risk to human and animal health and for developing potential therapeutic interventions against its toxicity.
Toxicokinetics
The toxicokinetics of a compound describe its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). While detailed quantitative toxicokinetic data for this compound are scarce in the published literature, studies on closely related PAs, such as retrorsine and senecionine, provide valuable insights into the likely kinetic profile of this compound.
Absorption
PAs are generally absorbed from the gastrointestinal tract following oral ingestion[1][2]. The absorption of some PAs, like retrorsine, has been reported to be as high as 78% in rats[3][4]. It is anticipated that this compound is also readily absorbed from the gut.
Distribution
Following absorption, PAs are distributed via the bloodstream to various tissues. The liver is the primary organ of distribution and metabolism[1][5]. Due to their lipophilicity, some PAs can cross the placenta and be secreted into milk[1].
Metabolism
Metabolism is the most critical phase in the toxicokinetics of this compound, as it governs the formation of toxic metabolites. The metabolic pathways are detailed in Section 3.
Excretion
PAs and their metabolites are primarily excreted in the urine and feces[1][5]. For the related PA retrorsine, renal excretion accounts for approximately 20% of its total clearance in rats[3][4]. It is likely that this compound and its metabolites follow a similar excretion pattern.
Quantitative Toxicokinetic Parameters
| Parameter | Value (for Retrorsine in mice) | Species | Route of Administration | Reference |
| Half-life (t½) | ~11.05 hours | Mouse | Intravenous/Oral | [6] |
| Oral Bioavailability (F) | 81.80% | Mouse | Oral | [6] |
| Fraction Absorbed (Fa) | 78% | Rat | Not specified | [3][4] |
| Fraction Unbound in Plasma (fu) | 60% | Rat | Not specified | [3][4] |
Metabolism
The metabolism of this compound primarily occurs in the liver and involves several key pathways that lead to both detoxification and bioactivation.
Metabolic Pathways
The main metabolic pathways for this compound are:
-
N-Oxidation: This is generally considered a detoxification pathway, leading to the formation of this compound N-oxide. N-oxides are more water-soluble and are more readily excreted. However, under certain conditions, N-oxides can be reduced back to the parent PA in the gut[7].
-
Hydrolysis: Esterases can hydrolyze the ester groups of this compound, breaking it down into its constituent necine base and necic acids. This is also a detoxification pathway.
-
Dehydrogenation (Bioactivation): Cytochrome P450 (CYP) enzymes in the liver catalyze the dehydrogenation of the pyrrolizidine nucleus to form highly reactive pyrrolic esters, specifically 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) derivatives. These electrophilic metabolites are responsible for the toxicity of this compound as they can form covalent adducts with cellular macromolecules like DNA and proteins[8][9].
-
Glutathione Conjugation: The reactive epoxide group of this compound can be conjugated with glutathione (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs). This is a detoxification pathway that facilitates the excretion of the alkaloid[10].
The interplay between these pathways determines the ultimate toxicity of this compound.
Visualizing Metabolic Pathways
The following diagram illustrates the major metabolic pathways of this compound.
Caption: Major metabolic pathways of this compound.
Experimental Protocols
This section outlines generalized protocols for key experiments used to study the metabolism of this compound. These are based on standard methodologies and may require optimization for specific experimental conditions.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the formation of metabolites of this compound by liver microsomal enzymes.
Experimental Workflow:
Caption: Workflow for in vitro metabolism of this compound.
Materials:
-
Cryopreserved liver microsomes (e.g., rat, human)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of the parent compound and the formation of metabolites.
Glutathione Conjugation Assay
This protocol is used to determine the potential for this compound to be detoxified via conjugation with glutathione.
Materials:
-
This compound
-
Glutathione (GSH)
-
Glutathione-S-transferase (GST) enzyme (e.g., from guinea pig liver cytosol)
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of this compound, GSH, and GST in phosphate buffer.
-
In a reaction tube, combine the GST enzyme, GSH, and this compound.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a protein precipitating agent).
-
Analyze the samples by LC-MS/MS to detect and quantify the formation of the this compound-GSH conjugate.
HPLC-MS/MS Analysis of this compound and Metabolites
A general approach for the analysis of this compound and its metabolites is outlined below. Method optimization is required for specific applications.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Full scan for metabolite identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
Precursor and Product Ions: These need to be determined empirically for this compound and its specific metabolites.
Conclusion
The toxicokinetics of this compound are characterized by rapid absorption, distribution primarily to the liver, and metabolism through competing pathways of detoxification and bioactivation. The formation of reactive pyrrolic metabolites (DHP) through CYP450-mediated dehydrogenation is the key event leading to its hepatotoxicity. Detoxification occurs via N-oxidation, hydrolysis, and glutathione conjugation. While specific quantitative toxicokinetic data for this compound are limited, information from structurally related pyrrolizidine alkaloids provides a valuable framework for risk assessment. Further research is needed to fully elucidate the quantitative ADME profile of this compound and to develop more detailed and validated analytical methods for its detection and the quantification of its metabolites in biological matrices. This knowledge will be instrumental in mitigating the risks associated with exposure to this potent phytotoxin.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refubium - PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toxicokinetic and bioavailability studies on retrorsine in mice, and ketoconazole-induced alteration in toxicokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 10. researchgate.net [researchgate.net]
The Genotoxicity of Jacobine: A Technical Guide to Mechanisms and DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jacobine is a macrocyclic diester pyrrolizidine alkaloid (PA) found in plants of the Senecio genus, notably Ragwort (Senecio jacobaea). Like many PAs with an unsaturated necine base, this compound is a pro-genotoxin, requiring metabolic activation to exert its toxic effects. This activation leads to the formation of highly reactive electrophiles that can bind to cellular macromolecules, including DNA, forming adducts and cross-links. These DNA lesions can induce mutations, chromosomal aberrations, and initiate carcinogenesis. This technical guide provides an in-depth overview of the genotoxicity of this compound, focusing on its metabolic activation, DNA adduct formation, and the cellular responses to the induced damage. It includes a summary of available quantitative data, detailed experimental protocols for assessing its genotoxicity, and visual diagrams of key pathways and workflows.
Introduction to this compound and Pyrrolizidine Alkaloid Genotoxicity
Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide.[1] Contamination of food, animal feed, and herbal remedies with PA-containing plants poses a significant health risk to humans and livestock.[1] A substantial number of these compounds are genotoxic and carcinogenic.[2] this compound, a prominent PA in Senecio species, exemplifies the genotoxic potential of this class of compounds.[3]
The genotoxicity of PAs is not inherent to the parent molecule but arises from its metabolic transformation in the liver.[2] This guide will detail this activation process, the subsequent interaction with DNA, and the methods used to quantify and characterize this damage.
Metabolic Activation of this compound
The bioactivation of this compound follows the general pathway established for toxic 1,2-unsaturated PAs. This is a critical multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
The key steps are:
-
Dehydrogenation: Hepatic CYPs, particularly isoforms like CYP3A4, catalyze the dehydrogenation of the necine base of this compound. This reaction transforms the this compound into a highly unstable pyrrolic ester.
-
Formation of Reactive Metabolites: This pyrrolic ester is a potent electrophile. It can act as a primary reactive metabolite, directly alkylating nucleophilic sites on DNA and proteins.
-
Hydrolysis and Secondary Metabolites: Alternatively, the unstable pyrrolic ester can be hydrolyzed to produce (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP is a longer-lived, but still reactive, secondary metabolite that also contributes significantly to the genotoxicity and carcinogenicity of PAs by forming DNA adducts.[1]
DNA Damage and Adduct Formation
Once activated, this compound metabolites can induce several types of DNA damage, which are critical events in the initiation of carcinogenesis. The primary forms of damage are DNA adducts and cross-links.
-
DNA Adducts: The electrophilic pyrrolic metabolites react with nucleophilic centers in the DNA bases. A set of DHP-derived DNA adducts have been identified for other PAs, primarily involving the N2 position of guanine and the N6 position of adenine.[4] These adducts distort the DNA helix and can lead to mispairing during DNA replication, causing point mutations.
-
DNA Cross-links: As a bifunctional alkaloid, this compound's reactive metabolites can alkylate two different nucleophilic sites, leading to cross-links.
-
DNA-DNA Cross-links: These can be interstrand (between opposite DNA strands) or intrastrand (between adjacent bases on the same strand). Interstrand cross-links are particularly cytotoxic as they block DNA replication and transcription.
-
DNA-Protein Cross-links: The reactive metabolites can also link DNA to nearby proteins, such as histones or replication/transcription factors, further disrupting normal cellular processes.
-
In vivo studies in rats have specifically demonstrated that this compound induces significant, dose-dependent DNA-DNA interstrand cross-linking and DNA-protein cross-linking in the liver.[3] Notably, these studies did not detect DNA single-strand breaks, suggesting that cross-linking is the predominant mechanism of this compound-induced DNA damage.[3]
Quantitative Genotoxicity Data
Quantitative data specifically for this compound is limited in the public literature. However, data from in vivo studies and comparative analyses of other PAs provide a basis for assessing its genotoxic potential.
Table 1: In Vivo Genotoxicity of this compound in Rats
| Species/Strain | Route/Dose | Organ | Assay | Observed Effects | Reference |
|---|---|---|---|---|---|
| Male Sprague-Dawley Rats | 5-60 mg/kg i.p. | Liver | Alkaline Elution | Dose-dependent DNA-DNA interstrand cross-linking. | [3] |
| Male Sprague-Dawley Rats | 15-60 mg/kg i.p. | Liver | Alkaline Elution | Significant DNA-protein cross-linking. | [3] |
| Male Sprague-Dawley Rats | 5-60 mg/kg i.p. | Liver | Alkaline Elution | No detectable DNA single-strand breaks. |[3] |
Table 2: Comparative In Vitro Genotoxicity of Other Pyrrolizidine Alkaloids For context, benchmark dose (BMD) modeling has been used to derive the genotoxic potency of other PAs in metabolically competent human liver cells (HepG2-CYP3A4). The BMDL10 represents the lower 95% confidence limit of the dose that causes a 10% increase in response. Lower values indicate higher potency.
| Pyrrolizidine Alkaloid | Type | Assay | BMDL10 (µM) | Reference |
| Retrorsine | Cyclic Diester | γH2AX | 0.05 | |
| Lasiocarpine | Open Diester | γH2AX | 0.15 | |
| Senecionine | Cyclic Diester | γH2AX | 0.19 | |
| Monocrotaline | Cyclic Diester | γH2AX | 2.5 | |
| Heliotrine | Monoester | γH2AX | 3.2 |
Note: this compound is a macrocyclic diester, structurally similar to retrorsine and senecionine, suggesting it likely possesses high genotoxic potency.
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts and cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The goal of the DDR is to detect the lesions, halt cell cycle progression to allow time for repair, and initiate DNA repair pathways. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis (programmed cell death).
Key pathways involved include:
-
Cell Cycle Checkpoints: Activation of kinases like ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase.
-
DNA Repair: The cell employs several repair mechanisms to remove PA-induced damage. Nucleotide Excision Repair (NER) and Homologous Recombination (HR) are particularly important for repairing the bulky adducts and interstrand cross-links caused by this compound.
-
Apoptosis: If repair fails, persistent DNA damage signaling can activate the p53 tumor suppressor pathway, leading to the initiation of apoptosis to eliminate the damaged cell and prevent the propagation of mutations.
Experimental Protocols for Genotoxicity Assessment
A standard battery of tests is required to characterize the genotoxic potential of a substance like this compound. The following are detailed methodologies for key assays.
Bacterial Reverse Mutation Assay (Ames Test)
Purpose: To detect gene mutations (point mutations and frameshifts) induced by this compound and its metabolites.
Methodology:
-
Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA. These strains detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is critical for pro-genotoxins like this compound.
-
Procedure (Plate Incorporation Method):
-
Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition), and 0.1 mL of the this compound test solution.
-
Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, for at least one strain.
In Vitro Micronucleus Assay
Purpose: To detect chromosomal damage (clastogenicity) and chromosome loss (aneugenicity).
Methodology:
-
Cell Line: Use a suitable mammalian cell line, such as human TK6 lymphoblasts or Chinese Hamster Ovary (CHO) cells.
-
Metabolic Activation: As with the Ames test, perform experiments with and without S9 mix.
-
Procedure:
-
Culture cells to an appropriate density.
-
Expose the cells to a range of this compound concentrations for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) in the absence of S9.
-
After exposure, wash the cells and add fresh medium containing cytochalasin B. This blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
-
Incubate for a period equivalent to 1.5-2.0 normal cell cycles.
-
Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
-
Data Analysis: Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleus frequency indicates a positive result.
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
Purpose: To detect DNA single- and double-strand breaks and alkali-labile sites. While this compound is not known to directly cause single-strand breaks, this assay can detect transient breaks formed during the repair of adducts and cross-links.
Methodology:
-
Cell System: Can be performed on primary cells (e.g., hepatocytes) or cultured cell lines (e.g., HepG2) treated in vitro, or on cells isolated from animals treated in vivo.
-
Procedure:
-
Expose cells to this compound.
-
Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt detergent solution to remove membranes and proteins, leaving behind the DNA as "nucleoids."
-
Place the slides in a high pH (~13) electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at low voltage. Broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."
-
Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
-
Data Analysis: Use image analysis software to quantify the extent of DNA damage. Common metrics include % Tail DNA and Tail Moment. A dose-dependent increase in these metrics indicates genotoxicity.
DNA Adduct Detection (LC-MS/MS)
Purpose: To identify and quantify specific this compound-DNA adducts.
Methodology:
-
Sample Preparation:
-
Isolate DNA from cells or tissues exposed to this compound.
-
Perform enzymatic hydrolysis of the DNA to individual 2'-deoxynucleosides using enzymes like micrococcal nuclease and phosphodiesterase.
-
-
Chromatographic Separation:
-
Inject the digested DNA sample into a liquid chromatography (LC) system, typically a reverse-phase column, to separate the normal deoxynucleosides from the more nonpolar this compound-DNA adducts.
-
-
Mass Spectrometry Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the expected DHP-deoxyguanosine or DHP-deoxyadenosine adducts.
-
Fragmentation of the parent ion (MS/MS) is used to confirm the identity of the adduct.
-
-
Quantification: Use stable isotope-labeled internal standards of the specific adducts to achieve accurate quantification. Adduct levels are typically reported as the number of adducts per 107 or 108 normal nucleotides.
Conclusion for Drug Development and Safety Assessment
This compound is a potent pro-genotoxin that induces DNA-DNA and DNA-protein cross-links following metabolic activation. This profile is consistent with that of other carcinogenic macrocyclic diester pyrrolizidine alkaloids. For professionals in drug development, any potential contamination of herbal products or raw materials with this compound or related PAs represents a significant safety concern.
The genotoxicity testing battery described herein is essential for hazard identification. A positive finding in these assays, particularly evidence of DNA adduct formation or chromosomal damage, would be a major red flag in safety assessment. Quantitative analysis, such as deriving a benchmark dose from in vitro micronucleus data, can help to rank the potency of this compound relative to other genotoxins and inform risk assessment by allowing for the calculation of a margin of exposure. Given its mechanism of action, it should be assumed that there is no threshold for the genotoxic effects of this compound, and exposure should be minimized to the lowest possible level.
References
- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of the pyrrolizidine alkaloid this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Biological Activities of Jacobine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacobine N-oxide, a pyrrolizidine alkaloid predominantly found in plants of the Senecio genus, has garnered scientific interest for its role in plant defense mechanisms and its potential pharmacological activities. As with many pyrrolizidine alkaloids (PAs), its biological effects are multifaceted, ranging from insecticidal properties to potential, yet largely unexplored, applications in other areas of biomedicine. This technical guide provides a comprehensive overview of the currently available scientific data on the biological activity of this compound N-oxide, with a focus on quantitative data, experimental methodologies, and the logical framework of the conducted research.
Insecticidal Activity
The most well-documented biological activity of this compound N-oxide is its toxicity to certain insect species. This is consistent with its natural role as a defensive compound in plants against herbivores.
Toxicity Against Spodoptera exigua (Beet Armyworm)
A key study by Nuringtyas et al. (2014) investigated the toxicity of this compound N-oxide against the generalist herbivore, the beet armyworm (Spodoptera exigua). The study utilized both in vitro (insect cell line) and in vivo (larval injection) bioassays to determine its efficacy. A significant finding of this research was that the free base form of this compound is more toxic than its N-oxide counterpart[1][2].
Quantitative Data
While the precise IC50 (in vitro) and LC50 (in vivo) values for this compound N-oxide were not explicitly stated in the available abstracts, the research indicated a clear dose-dependent toxic effect. The study tested a range of concentrations from 0 to 70 ppm[1][2]. The following table summarizes the comparative toxicity of this compound and this compound N-oxide as reported in the study.
| Compound | Bioassay Type | Target Organism | Key Finding |
| This compound | Cell Line & Larval Injection | Spodoptera exigua | More toxic form |
| This compound N-oxide | Cell Line & Larval Injection | Spodoptera exigua | Less toxic than the free base |
Experimental Protocols
The methodologies employed by Nuringtyas et al. (2014) provide a framework for assessing the insecticidal activity of similar compounds.
In Vitro Cytotoxicity Assay using Spodoptera exigua Cell Line
-
Cell Line: Spodoptera exigua ovarian cell line.
-
Compound Preparation: this compound N-oxide was dissolved in an appropriate solvent and tested at a concentration range of 0-70 ppm[1][2].
-
Assay Principle: The viability of the insect cells was measured after exposure to different concentrations of this compound N-oxide. This is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
-
Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Toxicity Assay via Larval Injection
-
Organism: Third-instar larvae of Spodoptera exigua[2].
-
Compound Administration: A specific dose of this compound N-oxide, dissolved in a suitable carrier solvent, was injected directly into the hemocoel of the larvae[2].
-
Observation: The mortality of the larvae was recorded at specific time points after injection.
-
Data Analysis: The lethal concentration that causes 50% mortality of the larval population (LC50) is determined from the dose-mortality data.
Logical Workflow for Insecticidal Activity Assessment
Anticancer and Antimicrobial Activities
Currently, there is a significant lack of specific data in the peer-reviewed scientific literature regarding the anticancer and antimicrobial activities of this compound N-oxide. While the broader class of pyrrolizidine alkaloids has been investigated for such properties, and other N-oxide-containing compounds have shown biological activity, these findings cannot be directly extrapolated to this compound N-oxide. Further research is required to explore these potential therapeutic applications.
Signaling Pathways
The molecular mechanisms and specific signaling pathways modulated by this compound N-oxide remain largely uncharacterized. Understanding these pathways is crucial for elucidating its mode of action, both in terms of its insecticidal effects and any potential pharmacological properties. Future research in this area could involve transcriptomic and proteomic analyses of cells or tissues exposed to this compound N-oxide to identify key molecular targets and affected pathways.
Hypothetical Signaling Pathway in Insect Cells
Based on the known mechanisms of other toxic alkaloids, a hypothetical pathway for this compound N-oxide's action in insect cells could involve the induction of cellular stress and apoptosis.
Conclusion and Future Directions
The current body of scientific literature primarily supports the role of this compound N-oxide as an insecticidal agent, particularly against Spodoptera exigua. However, there is a clear need for more detailed quantitative data, including specific IC50 and LC50 values from publicly accessible studies. Furthermore, the exploration of its potential anticancer and antimicrobial activities, as well as the elucidation of the underlying signaling pathways, represents a significant and promising area for future research. Such studies will be instrumental in fully understanding the biological activity profile of this compound N-oxide and assessing its potential for development in various applications.
References
The Occurrence of Jacobine in Jacobaea Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of the pyrrolizidine alkaloid (PA) jacobine within the plant genus Jacobaea, with a primary focus on the well-studied species Jacobaea vulgaris (syn. Senecio jacobaea), commonly known as ragwort. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key processes to support research and development in related fields.
Quantitative Occurrence of this compound and Other Pyrrolizidine Alkaloids
The concentration of this compound and other PAs in Jacobaea species is highly variable, influenced by factors such as the plant's genetic makeup (chemotype), developmental stage, and environmental conditions.[1][2] Jacobaea vulgaris exhibits distinct chemotypes, primarily the "this compound-type," characterized by high concentrations of this compound and its related compounds, and the "erucifoline-type."[1][3] The this compound-type chemotypes generally show a higher total PA concentration.[1][3] Total PA content in flowering J. vulgaris has been reported to range from 0.8 to 6.6 g/kg of dry weight.[4] Another study found that tansy ragwort can contain 0.1% to 0.9% PAs by dry matter.[5]
The distribution of PAs also varies within the plant, with inflorescences often containing the highest concentrations.[4] The following table summarizes quantitative data on this compound and total PA concentrations from various studies.
| Plant Species | Plant Part | Alkaloid(s) Quantified | Concentration Range | Notes | Reference(s) |
| Jacobaea vulgaris | Whole Plant | Total PAs | 0.8 - 6.6 g/kg dry weight | During flowering time. | [4] |
| Jacobaea vulgaris | Leaves | Total PAs | 19 - 22 mg/g dry matter | Early in the season (April). | [4] |
| Jacobaea vulgaris | Stems | Total PAs | 19 - 22 mg/g dry matter | Early in the season (May). | [4] |
| Jacobaea vulgaris | Whole Plant | Total PAs | 3.2 - 6.6 g/kg dry weight | Quantified over a full growing season. | [1][2] |
| Jacobaea vulgaris | Flowers | Total PAs | 400 - 1700 mg/kg fresh weight | [5] | |
| Jacobaea vulgaris | Milk from cows fed J. vulgaris extract | This compound | Up to 3.44 µg/L | In the highest exposed group. | [6] |
| Jacobaea vulgaris | Milk from cows fed J. vulgaris extract | Jacoline | Up to 29.7 µg/L | The main PA found in milk. | [6] |
| Jacobaea vulgaris | Milk from cows fed J. vulgaris extract | Jaconine | Up to 4.65 µg/L | [6] |
Experimental Protocols for this compound Analysis
The extraction and quantification of this compound and other PAs from Jacobaea species typically involve a multi-step process including sample preparation, extraction, purification, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
-
Homogenization : Plant material (e.g., leaves, flowers) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic mill. This prevents enzymatic degradation of the target analytes.[7]
-
Extraction : A weighed amount of the homogenized plant material (typically 10-100 mg) is subjected to solvent extraction. A common method involves sonication in an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to extract both the free base PAs and their N-oxides.[8] Alternatively, methanol-based solvents can be used.[9] The extraction is often repeated to ensure maximum recovery. The sample is then centrifuged to separate the supernatant containing the PAs from the solid plant debris.[8]
Purification by Solid-Phase Extraction (SPE)
The crude extract is purified to remove interfering compounds such as chlorophyll and fats.[9] This is commonly achieved using solid-phase extraction (SPE) with a cation exchange or reversed-phase cartridge.[8][9]
-
Cartridge Conditioning : The SPE cartridge (e.g., C18 or a strong cation exchange resin) is conditioned with methanol followed by water.[8]
-
Sample Loading : The pH of the acidic extract is adjusted to neutral (pH 7) before being loaded onto the conditioned SPE cartridge.[8]
-
Washing : The cartridge is washed with water to remove polar impurities.[8]
-
Elution : The PAs are eluted from the cartridge with methanol.[8]
-
Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS system (e.g., a mixture of methanol and water).[8]
Quantification by LC-MS/MS
-
Chromatographic Separation : The purified and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a formic acid additive.[10]
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS), such as a triple quadrupole instrument.[8] The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of specific PAs like this compound.[10] Quantification is achieved by comparing the signal intensity of the target analyte to that of a stable isotope-labeled internal standard and using a calibration curve generated from standards of known concentrations.[10]
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Biosynthesis Pathway of Pyrrolizidine Alkaloid Necine Base
The biosynthesis of this compound, like other PAs, begins with the formation of a necine base, which is subsequently esterified with a necic acid. The core necine base structure is derived from the amino acid L-ornithine.[11] The first committed step in this pathway is catalyzed by homospermidine synthase.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Variation in pyrrolizidine alkaloid patterns of Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 8. bfr.bund.de [bfr.bund.de]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
Jacobine's role in plant defense mechanisms
An In-depth Technical Guide on the Role of Jacobine in Plant Defense Mechanisms
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens. Among these chemical weapons are the pyrrolizidine alkaloids (PAs), a large group of secondary metabolites known for their toxicity. This guide focuses on this compound, a specific senecionine-type PA found predominantly in species of the Senecio genus (now often classified under Jacobaea). This compound plays a significant role in defending these plants against generalist insect herbivores. This document provides a detailed overview of the biosynthesis of this compound, its mode of action, the signaling pathways that regulate its production, and the experimental protocols used to study its effects. Quantitative toxicity data are presented, and key biochemical and signaling pathways are visualized to offer a comprehensive resource for researchers in plant science, entomology, and natural product-based drug discovery.
Introduction to Plant Chemical Defense and Pyrrolizidine Alkaloids
Plants employ a dual-layered defense system comprising physical barriers (e.g., thorns, trichomes) and chemical deterrents. The chemical defenses are mediated by a vast array of secondary metabolites, which are not essential for primary metabolic processes but are crucial for survival in a hostile environment. These compounds can act as toxins, feeding deterrents, or developmental inhibitors to herbivores.
Pyrrolizidine alkaloids (PAs) are a prominent class of nitrogen-containing secondary metabolites found in approximately 3% of flowering plants, most notably in the Asteraceae, Boraginaceae, and Fabaceae families.[1] These compounds are characterized by a core structure of two fused five-membered rings with a nitrogen atom, known as a necine base.[2] PAs are typically present as esters of a necine base and one or more necic acids.[2] They are well-documented for their hepatotoxicity in vertebrates and their potent defensive capabilities against insect herbivores.[1] this compound, a macrocyclic diester PA, is a prime example of such a defense compound, demonstrating significant toxicity to a range of insects.[3][4]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that occurs in the roots of the plant, after which it is translocated to the shoots. The pathway can be divided into the formation of its two primary components: the necine base (retronecine) and the necic acid (senecic acid), which are then esterified to form the precursor senecionine. This compound is subsequently formed via an epoxidation reaction.
Synthesis of the Retronecine Base
The biosynthesis of the pyrrolizidine core begins with the amino acids L-arginine or L-ornithine.[5]
-
Formation of Putrescine: L-arginine is converted to putrescine.
-
Formation of Homospermidine: In the first committed step of PA biosynthesis, the enzyme homospermidine synthase (HSS) catalyzes the NAD+-dependent transfer of an aminopropyl group from spermidine to putrescine, forming homospermidine.[3][6] HSS is a key enzyme that evolved from the duplication of a gene involved in primary metabolism.[6]
-
Cyclization and Modification: Homospermidine undergoes oxidation and cyclization to form the pyrrolizidine backbone.[3] Subsequent desaturation and hydroxylation steps yield the final necine base, retronecine.[3]
Synthesis of the Senecic Acid Moiety
The necic acid portion of senecionine, senecic acid, is derived from the amino acid L-isoleucine.[7] The pathway involves the condensation of two L-isoleucine-derived C5 units to form the branched C10 dicarboxylic acid structure of senecic acid.[3][7]
Esterification and Final Modification
-
Formation of Senecionine: The retronecine base is esterified with senecic acid to form a 12-membered macrocyclic diester, senecionine.[3] This esterification often occurs to produce the N-oxide form, which is the primary transport form and is considered less toxic. The N-oxide can be reduced to the tertiary base form in the plant tissues.[3]
-
Conversion to this compound: Senecionine serves as the direct precursor to this compound. The structural difference is the presence of an epoxide ring on the necic acid moiety of this compound. This conversion is achieved through an epoxidation of the ethylidene double bond of senecionine.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 3. researchgate.net [researchgate.net]
- 4. miekevd.home.xs4all.nl [miekevd.home.xs4all.nl]
- 5. Senecionine - Wikipedia [en.wikipedia.org]
- 6. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivation and detoxication of the pyrrolizidine alkaloid senecionine by cytochrome P-450 enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Jacobine from Senecio jacobaea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecio jacobaea, commonly known as ragwort, is a plant species that produces a variety of pyrrolizidine alkaloids (PAs), a class of secondary metabolites known for their hepatotoxicity.[1] Jacobine is one of the major PAs found in S. jacobaea and is of significant interest to researchers studying the toxicology and pharmacology of these compounds.[2][3][4] This document provides a detailed protocol for the extraction and partial purification of this compound and other PAs from S. jacobaea plant material, suitable for laboratory-scale applications. The described method is based on a classic acid-base extraction technique, which leverages the basicity of the alkaloid nitrogen for separation from other plant constituents, followed by a solid-phase extraction (SPE) cleanup step.
Data Presentation
The following tables summarize the pyrrolizidine alkaloids commonly found in Senecio jacobaea and the expected recovery rates for this compound and other PAs using the purification method outlined in this protocol.
Table 1: Major Pyrrolizidine Alkaloids Identified in Senecio jacobaea
| Alkaloid | Type |
| This compound | Diester |
| Jacoline | Diester |
| Jacozine | Diester |
| Seneciphylline | Diester |
| Senecionine | Diester |
| Erucifoline | Diester |
| Retrorsine | Diester |
Source: Data compiled from multiple analytical studies.[2][3]
Table 2: Recovery Rates of Pyrrolizidine Alkaloids from S. jacobaea Leaf Extracts Using C18 Solid-Phase Extraction
| Pyrrolizidine Alkaloid | Average Recovery Rate (%) |
| This compound | 87 |
| This compound N-oxide | 91 |
| Erucifoline N-oxide | 90 |
| Retrorsine | 85 |
| Retrorsine N-oxide | 97 |
| Senecionine | 98 |
| Senecionine N-oxide | 85 |
Source: Adapted from Helle, N.; Chmelka, F. (2016).[5]
Table 3: Comparative Yield of Total Pyrrolizidine Alkaloids from Senecio jacobaea using Different Extraction Scales
| Extraction Scale | Plant Material (kg) | Total Alkaloid Yield (g) | Yield (%) |
| Large-Scale Acid-Base Extraction | 23 | 8 - 10 | 0.035 - 0.043 |
| Traditional Lab-Scale Methods | 23 | 3 | 0.013 |
Source: Adapted from Craig, A. M., et al. (1984).[6]
Experimental Protocols
This section details the methodology for the extraction and purification of this compound from Senecio jacobaea.
Plant Material Preparation
-
Collection: Collect the aerial parts (leaves and flowers) of Senecio jacobaea during the flowering season for optimal alkaloid content.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical mill. A finer powder increases the surface area for more efficient extraction.
Acid-Base Extraction of Crude Alkaloids
This protocol is adapted from standard acid-base extraction methods for pyrrolizidine alkaloids.[1][7]
-
Acidic Extraction:
-
Weigh 100 g of the dried, powdered plant material and place it in a large beaker or flask.
-
Add 1 L of 0.5 M hydrochloric acid (HCl) to the plant material.
-
Stir the mixture for at least 4 hours at room temperature using a magnetic stirrer. This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.
-
Separate the acidic extract from the plant residue by vacuum filtration.
-
Repeat the extraction of the plant residue with another 500 mL of 0.5 M HCl to ensure complete extraction of the alkaloids.
-
Combine the acidic extracts.
-
-
Defatting the Extract:
-
Transfer the combined acidic extract to a large separatory funnel.
-
Add an equal volume of dichloromethane (CH₂Cl₂) and shake vigorously for 2 minutes.
-
Allow the layers to separate and discard the lower organic layer, which contains lipids and other non-polar compounds.
-
Repeat the washing step twice to ensure complete removal of fatty substances.
-
-
Liberation and Extraction of Free Alkaloids:
-
To separate the free tertiary alkaloid bases, take half of the defatted aqueous extract.
-
Slowly add concentrated ammonium hydroxide (NH₄OH) solution to the aqueous extract while stirring until the pH reaches 10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Transfer the basified solution to a separatory funnel and extract three times with equal volumes of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract of free tertiary alkaloids.
-
-
Extraction of Total Alkaloids (including N-oxides):
-
The N-oxide forms of PAs are also present in the plant. To obtain the total alkaloid content, the N-oxides in the remaining half of the defatted aqueous extract must be reduced to their corresponding tertiary bases.
-
Add zinc dust to the acidic aqueous extract and stir overnight at room temperature.
-
Filter the mixture to remove the excess zinc dust.
-
Basify the filtrate to pH 10 with concentrated ammonium hydroxide.
-
Extract the total alkaloids with dichloromethane as described in the previous step (2.3).
-
Dry and evaporate the solvent to yield the crude total alkaloid extract.
-
Purification by Solid-Phase Extraction (SPE)
This purification step is based on the protocol for cleaning up PA extracts for analysis.[5]
-
Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water through the column. Do not allow the column to run dry.
-
-
Sample Loading:
-
Dissolve a known amount of the crude alkaloid extract in a minimal volume of 10% methanol.
-
Pass the dissolved sample through the conditioned C18 cartridge.
-
-
Elution:
-
Elute the retained alkaloids with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the methanol from the eluate and reconstitute the purified extract in a known volume of 10% methanol for subsequent analysis, such as HPLC-MS/MS.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the extraction of this compound.
This diagram illustrates the sequential steps involved in the acid-base extraction and subsequent purification of pyrrolizidine alkaloids, including this compound, from Senecio jacobaea. The process begins with the preparation of the plant material, followed by extraction in an acidic solution, a defatting step, basification to liberate the free alkaloids, extraction into an organic solvent, and a final purification step using solid-phase extraction.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Senecio jacobaea - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. Comparison of the toxicities of Senecio jacobaea, Senecio vulgaris and Senecio glabellus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfaf.org [pfaf.org]
- 5. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Analytical Methods for Jacobine Detection in Honey
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins produced by thousands of plant species worldwide, notably in the genera Senecio (e.g., Ragwort), Echium, and Eupatorium. Jacobine is a prominent hepatotoxic and genotoxic PA found in Senecio jacobaea (Ragwort). When bees forage on these plants, PAs like this compound can contaminate honey, posing a significant risk to human health. Chronic exposure to PAs can lead to severe liver damage, including hepatic sinusoidal obstruction syndrome (HSOS), cirrhosis, and cancer.[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound levels in honey to ensure food safety. These application notes provide an overview and detailed protocols for the detection and quantification of this compound in honey.
Overview of Analytical Methods
The primary methods for the determination of this compound and other PAs in honey are based on chromatography coupled with mass spectrometry, which offers high sensitivity and selectivity. Enzyme-linked immunosorbent assays (ELISA) are also utilized as a rapid screening tool.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for PA analysis. It provides excellent sensitivity and specificity, allowing for the quantification of individual PAs, including this compound, at low µg/kg levels.[2][3] The method typically involves an acidic extraction followed by solid-phase extraction (SPE) for sample cleanup.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for PA analysis. However, it often requires derivatization of the analytes and may be less suitable for the analysis of non-volatile PA N-oxides, which are often present in honey.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on antigen-antibody reactions. It offers a rapid and cost-effective way to test a large number of samples, although it is generally less specific than chromatographic methods and may provide a summed result for several PAs.[7]
Quantitative Data Presentation
The performance of various analytical methods for the determination of this compound and other pyrrolizidine alkaloids in honey is summarized below.
Table 1: Performance Characteristics of Analytical Methods for PA Detection in Honey.
| Method | Analyte(s) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|---|
| LC-MS | This compound & others | - | 1 | 80.6 - 114.5 | 2.3 - 14.6 (Repeatability) | [2] |
| HPLC-MS | This compound & others | 2 | - | 57 - 70 | - | [8] |
| UHPLC-MS/MS | This compound & others | 0.03 - 0.05 | 0.03 - 0.06 | 63 - 103 | 1 - 12 | [9] |
| UHPLC-MS/MS | 32 PAs | 0.06 - 0.25 | 0.22 - 0.82 | 66.3 - 95.1 | 3.2 - 8 | [3] |
| ELISA | This compound & others | - | 25 | - | - | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Protocol 1: Determination of this compound by LC-MS/MS
This protocol describes a widely adopted method for the extraction, purification, and quantification of this compound in honey using solid-phase extraction and liquid chromatography-tandem mass spectrometry.[2][4][5]
1. Sample Preparation and Extraction
-
Weigh 2-10 g of homogenized honey into a 50 mL centrifuge tube.[2][4]
-
Add 20 mL of 0.05 M sulfuric acid.[2]
-
Shake vigorously until the honey is completely dissolved (approx. 30 minutes).[5]
-
(Optional step for total PAs) To reduce PA N-oxides to their corresponding free base PAs, add approximately 1 g of zinc dust and let the samples rest overnight.[2]
-
Centrifuge the solution at 4,000 x g for 10 minutes.[2]
-
Filter the supernatant or carefully decant it for the cleanup step.
2. Solid-Phase Extraction (SPE) Cleanup
-
Condition a strong cation exchange (e.g., Oasis MCX, 150 mg) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[4]
-
Load the 2 mL of the acidified honey extract (supernatant from step 1.6) onto the cartridge.
-
Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interferences. Discard the washings.[4]
-
Dry the cartridge under vacuum for approximately 10 minutes.
-
Elute the PAs from the cartridge using 10 mL of a freshly prepared solution of 2.5% ammonia in methanol or a mixture of ethyl acetate, methanol, and acetonitrile with ammonia and triethylamine.[2][5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5:95, v/v) suitable for LC-MS/MS analysis.[5]
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.[5]
3. LC-MS/MS Analysis
-
Chromatographic Column: C18 reverse-phase column (e.g., ACQUITY BEH C18, 2.1 mm x 100 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: A suitable gradient to separate this compound from other PAs and matrix components.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.
-
Quantification: Use a matrix-matched calibration curve prepared by spiking blank honey extract with known concentrations of a this compound standard.[2]
Protocol 2: Screening of this compound by ELISA
This protocol provides a general workflow for the semi-quantitative screening of PAs, including this compound, using a competitive ELISA kit. Users should follow the specific instructions provided by the kit manufacturer.
1. Sample Preparation
-
Weigh 1 g of honey into a tube.
-
Add the extraction solution provided with the kit.
-
Vortex or shake for 5-10 minutes.
-
Centrifuge to pellet any solid material.
-
Dilute the supernatant with the buffer provided in the kit.
2. ELISA Procedure
-
Add standard solutions and prepared samples to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated PA solution (HRP conjugate) to each well. Incubate for the time specified by the manufacturer (e.g., 60 minutes) at room temperature.
-
Wash the wells multiple times with the provided washing buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 15 minutes) to allow color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at 450 nm.
-
The concentration of PAs is inversely proportional to the color intensity. Calculate the results based on the standard curve.
Visualizations
Experimental and Toxicological Pathways
References
- 1. Short Note on this compound | Filo [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. diagnosis-toxicological-mechanism-and-detoxification-for-hepatotoxicity-induced-by-pyrrolizidine-alkaloids-from-herbal-medicines-or-other-plants - Ask this paper | Bohrium [bohrium.com]
Application Note: LC-MS/MS Quantification of Jacobine in Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jacobine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species, most notably those belonging to the genus Senecio (e.g., Senecio jacobaea, commonly known as ragwort).[1] These compounds are of significant concern due to their hepatotoxic, genotoxic, and carcinogenic properties. The contamination of herbal medicines, food products, and animal feed with this compound-containing plant material poses a potential risk to human and animal health. Consequently, sensitive and selective analytical methods are required for the accurate quantification of this compound in various plant matrices. This application note describes a robust and reliable method for the quantification of this compound in plant material using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The method employs a solid-phase extraction (SPE) cleanup to remove matrix interferences, followed by reversed-phase liquid chromatography for the separation of this compound from other plant constituents. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant material.[2]
1.1. Reagents and Materials
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sulfuric acid (H₂SO₄), 0.05 M: Carefully add 2.665 mL of concentrated H₂SO₄ to approximately 500 mL of water, then dilute to 1000 mL.
-
Ammonia solution for neutralization: Dilute 5 mL of concentrated ammonia to 25 mL with water.
-
Ammonia in methanol, 2.5%: Dilute 7.8 mL of concentrated ammonia to 100 mL with methanol. Prepare fresh daily.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
1.2. Extraction Procedure
-
Weigh 2.0 g ± 0.1 g of homogenized and dried plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid solution to the sample.
-
Vortex the sample to ensure the plant material is completely wetted.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature.
-
Centrifuge the sample at 3800 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean test tube.
-
Add another 20 mL of 0.05 M sulfuric acid solution to the plant material pellet and repeat the extraction (steps 3-5).
-
Combine the supernatants from both extractions.
-
Neutralize the combined extract to approximately pH 7 using the ammonia solution. Check the pH with indicator strips.
1.3. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 10 mL of the neutralized plant extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water.
-
Wash the cartridge again with another 5 mL of water.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with two aliquots of 5 mL of methanol into a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol/water (5/95, v/v).
-
Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions
-
Instrument: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 5 1.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
2.2. Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
2.3. MRM Transition for this compound
The specific MRM transitions (precursor ion to product ions) and optimized collision energies for this compound should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. A general procedure for optimization is as follows:
-
Prepare a standard solution of this compound (e.g., 1 µg/mL in methanol/water).
-
Infuse the solution directly into the mass spectrometer.
-
In full scan mode, identify the protonated molecule [M+H]⁺ of this compound (C₁₈H₂₅NO₆, MW = 351.4 g/mol ; expected [M+H]⁺ = m/z 352.2).
-
Select the [M+H]⁺ ion as the precursor ion for fragmentation.
-
Perform a product ion scan by varying the collision energy to identify the most abundant and stable fragment ions.
-
Select at least two specific and intense product ions for the MRM method. One transition is typically used for quantification and the other for confirmation.[3][4]
-
Optimize the cone voltage and collision energy for each transition to maximize the signal intensity.
Based on available literature for similar pyrrolizidine alkaloids, the following are plausible, but must be confirmed experimentally :
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 352.2 | To be determined | To be optimized | To be determined | To be optimized |
Note: The lack of a readily available, validated set of MRM transitions for this compound in the scientific literature necessitates this optimization step for method development.
Data Presentation
The following tables summarize quantitative data for this compound found in various plant materials from published studies.
Table 1: this compound Content in Senecio Species
| Plant Species | Plant Part | This compound Concentration (mg/g dry weight) | Reference |
| Senecio jacobaea | Aerial parts | Varies significantly between chemotypes | [5] |
| Senecio alpinus | Aerial parts | 0.04 | [5] |
| Senecio aquaticus | Aerial parts | 0.07 | [5] |
| Senecio rupestris | Aerial parts | 0.04 | [5] |
| Senecio erucifolius | Aerial parts | 0.30 | [5] |
| Senecio viscosus | Aerial parts | 0.02 | [5] |
| Senecio sylvaticus | Aerial parts | 0.07 | [5] |
| Senecio inaequidens | Aerial parts | 0.11 | [5] |
| Senecio adonidifolius | Aerial parts | 0.21 | [5] |
Note: The concentration of this compound and other pyrrolizidine alkaloids can vary significantly depending on the plant's developmental stage, geographical location, and environmental conditions.[6]
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plant material.
Caption: Logical relationship in LC-MS/MS method development and application.
References
- 1. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bfr.bund.de [bfr.bund.de]
- 3. agilent.com [agilent.com]
- 4. forensicrti.org [forensicrti.org]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicology of Jacobine: Application Notes and Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo toxicology studies of jacobine, a pyrrolizidine alkaloid known for its hepatotoxic effects, in rodent models. The information is intended to guide researchers in designing and executing studies to assess the safety profile of this compound.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. It is recognized for its potential toxicity, particularly to the liver.[1] Understanding the in vivo toxicological profile of this compound is crucial for risk assessment and in the context of drug development where related structures may be investigated. These protocols are designed to provide a framework for evaluating the acute and subacute toxicity of this compound in rodent models, primarily rats, which are a commonly used species for such studies.
Quantitative Toxicological Data
The following tables summarize key quantitative data from a representative study on this compound toxicity in Sprague-Dawley rats. This data focuses on the genotoxic effects observed in the liver.
Table 1: Genotoxicity of this compound in Male Sprague-Dawley Rats (Intraperitoneal Administration)
| Dose (mg/kg) | Observation Time | Endpoint | Result |
| 5 - 60 | 4 hours | DNA-DNA Interstrand Cross-linking | Significant, dose-dependent increase |
| 15 - 60 | 4 hours | DNA-Protein Cross-linking | Significant increase |
| 5 - 60 | 4 hours | DNA Single-Strand Breaks | Not detected |
Data extracted from a study on the genotoxicity of this compound in rats[1].
Experimental Protocols
The following are detailed protocols for conducting acute and subacute toxicity studies of this compound in rodent models.
Acute Oral Toxicity Study (Dose Range Finding)
Objective: To determine the approximate lethal dose and identify signs of toxicity of a single oral dose of this compound.
Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male and female, 8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 7 days prior to the study.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Serial dilutions can be made to achieve the desired dose concentrations.
-
Dosing:
-
Divide animals into groups (n=3-5 per group).
-
Administer a single oral dose of this compound to each animal. Start with a wide range of doses (e.g., 5, 50, 300, 2000 mg/kg) to establish a preliminary toxicity profile.
-
Include a control group that receives only the vehicle.
-
-
Clinical Observation:
-
Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
-
Data Collection:
-
Record body weight before dosing and at regular intervals throughout the 14-day observation period.
-
Record mortality and time of death.
-
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
Subacute Toxicity Study (Repeated Dose)
Objective: To evaluate the toxic effects of repeated doses of this compound over a 28-day period.
Materials:
-
Same as for the acute toxicity study.
Protocol:
-
Dose Selection: Based on the results of the acute toxicity study, select three dose levels (low, medium, and high) that are expected to produce a range of toxic effects but not significant mortality.
-
Dosing:
-
Divide animals into four groups (n=10 per sex per group): one control group and three treatment groups.
-
Administer the selected doses of this compound (or vehicle for the control group) orally once daily for 28 consecutive days.
-
-
Clinical and Hematological/Biochemical Analysis:
-
Perform detailed clinical observations daily.
-
Collect blood samples at the end of the study for hematology and clinical chemistry analysis. Key liver function markers to assess include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
-
Necropsy and Histopathology:
-
At the end of the 28-day period, euthanize all animals.
-
Perform a thorough gross necropsy and weigh key organs (liver, kidneys, spleen, etc.).
-
Collect liver tissue samples and fix them in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo toxicology studies of this compound.
Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed pathway of this compound-induced liver toxicity.
References
Application Notes and Protocols: Cell Culture Models for Jacobine Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacobine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species, notably in the genus Senecio.[1] PAs are well-documented hepatotoxins, and their presence in herbal remedies, teas, and contaminated food products poses a significant health risk to humans and livestock.[2][3] The toxicity of PAs, including this compound, is primarily mediated by their metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[4][5] This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4][5]
Understanding the cytotoxic mechanisms of this compound is crucial for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide a valuable tool for studying these mechanisms in a controlled environment. This document provides detailed application notes and protocols for utilizing cell culture models to assess the cytotoxicity of this compound.
Recommended Cell Culture Models
The liver is the primary target organ for PA toxicity. Therefore, liver-derived cell lines are the most relevant models for studying this compound cytotoxicity.
-
HepG2 (Human Hepatocellular Carcinoma): A widely used and well-characterized cell line. It expresses a range of phase I and phase II drug-metabolizing enzymes, although the basal activity of some CYPs can be low.[6] For enhanced metabolic activation of PAs, co-culture systems or the use of CYP-induced HepG2 cells are recommended.
-
HepaRG (Human Hepatocellular Carcinoma): This cell line is unique in its ability to differentiate into both hepatocyte-like and biliary-like cells, forming a co-culture that more closely mimics the liver architecture. Differentiated HepaRG cells express a broader range of drug-metabolizing enzymes at levels comparable to primary human hepatocytes, making them a highly relevant model for studying the metabolism-dependent toxicity of compounds like this compound.[3]
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro hepatotoxicity studies due to their complete and physiologically relevant metabolic capabilities.[4] However, their use is often limited by availability, cost, and inter-donor variability.
Data Presentation: Comparative Cytotoxicity of Pyrrolizidine Alkaloids
Table 1: In Silico Predicted Toxicity of this compound and Other Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Rodent Carcinogenicity | Developmental Toxicity Potential | Ames Mutagenicity | Rat Oral LD50 (g/kg) | Chronic Oral LOAEL (g/kg) |
| This compound | Predicted Positive | Predicted Positive | Predicted Positive | 0.461 | 0.003 |
| Jacoline | Predicted Positive | Predicted Positive | Predicted Positive | 0.230 | 0.001 |
| Retrorsine | Predicted Positive | Predicted Positive | Predicted Positive | 0.320 | 0.001 |
| Clivorine | Predicted Positive | Predicted Positive | Predicted Positive | 0.386 | 0.002 |
| Riddelliine | Predicted Positive | Predicted Negative | Predicted Negative | 0.616 | 0.015 |
| Senecionine | Predicted Negative | Predicted Negative | Predicted Negative | 0.127 | 0.001 |
| Monocrotaline | Predicted Positive | Predicted Positive | Predicted Positive | 0.731 | 0.002 |
| Seneciphylline | Predicted Negative | Predicted Positive | Predicted Positive | 0.264 | 0.002 |
Data from in silico prediction using TOPKAT (Toxicity Prediction by Komputer Assisted Technology).
Table 2: Experimental Cytotoxicity (IC50/EC50 Values) of Various Pyrrolizidine Alkaloids in Liver Cell Models
| Pyrrolizidine Alkaloid | Cell Line | Assay | Exposure Time | IC50/EC50 (µM) |
| Clivorine | HepG2 | MTT | 48h | 141.7 |
| Retrorsine | HepG2 | MTT | 48h | ~300 |
| Senecionine | HepG2-CYP3A4 | Resazurin | 24h | >100 |
| Retrorsine | HepG2-CYP3A4 | Resazurin | 24h | ~70 |
| Monocrotaline | HepG2-CYP3A4 | Resazurin | 72h | ~200-500 |
| Lasiocarpine | HepG2-CYP3A4 | Resazurin | 24h | 12.6 |
| Seneciphylline | HepG2-CYP3A4 | Resazurin | 24h | 26.2 |
| Retrorsine | Primary Rat Hepatocytes | Cell Viability | 48h | 153 |
| Senecionine | Primary Mouse Hepatocytes (co-culture with LSECs) | Cell Viability | Not Specified | ~22 (EC50) |
| Monocrotaline | Primary Rat Hepatocytes | Cell Viability | 24h | Not determined (low toxicity) |
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound in a selected cell culture model.
Signaling Pathway of Pyrrolizidine Alkaloid-Induced Apoptosis
The cytotoxicity of many PAs is mediated through the induction of apoptosis. The following diagram illustrates the key signaling events involved in this process.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 or HepaRG cells
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
LDH assay kit (commercially available)
-
96-well flat-bottom plate
-
Microplate reader
Protocol:
-
Follow the cell seeding and treatment protocol as described for the MTT assay (steps 1-5).
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed and treat cells in 6-well plates or T25 flasks.
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Reactive Oxygen Species (ROS) Production Assay
Principle: This assay measures the intracellular production of reactive oxygen species (ROS) using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
HepG2 or HepaRG cells
-
Complete cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound stock solution
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
H₂O₂ (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove the excess probe.
-
Add 100 µL of the this compound dilutions (in serum-free medium or PBS) to the wells. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Measure the fluorescence intensity immediately (for acute ROS production) or after a specific incubation period (e.g., 1-4 hours) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
The results can be expressed as the fold change in fluorescence intensity relative to the vehicle control.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cytotoxicity of this compound using in vitro cell culture models. By employing a combination of cell viability, membrane integrity, apoptosis, and ROS production assays, researchers can gain valuable insights into the mechanisms of this compound-induced liver cell injury. The comparative data on other pyrrolizidine alkaloids serves as a critical reference for interpreting the toxic potential of this compound. These in vitro approaches are essential tools in the toxicological evaluation of PAs and contribute to a better understanding of their risks to human health.
References
- 1. Jacobaea vulgaris [uni-muenster.de]
- 2. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OCT1-dependent uptake of structurally diverse pyrrolizidine alkaloids in human liver cells is crucial for their genotoxic and cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Isolation of Jacobine from Crude Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the isolation and purification of Jacobine, a pyrrolizidine alkaloid, from crude plant extracts, particularly from species of the genus Senecio. This document outlines the necessary steps from sample preparation to final purification and analysis.
Introduction
This compound is a pyrrolizidine alkaloid (PA) found in various plant species, notably those belonging to the Senecio genus, such as Senecio jacobaea (ragwort). PAs are of significant interest to the pharmaceutical and toxicological fields due to their wide range of biological activities, including hepatotoxicity. The isolation of pure this compound is crucial for pharmacological studies, toxicological assessments, and the development of analytical standards.
This protocol details a comprehensive methodology for the extraction, fractionation, and purification of this compound from dried plant material. The procedure employs a combination of solvent extraction, acid-base partitioning, and chromatographic techniques to yield high-purity this compound.
Materials and Equipment
Reagents and Solvents:
-
Methanol (analytical grade)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, 1 M and 2%)
-
Ammonia solution (NH₄OH, concentrated and 10%)
-
Chloroform
-
Dichloromethane
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (anhydrous)
-
Dragendorff's reagent
-
Silica gel for column chromatography (70-230 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deionized water
Equipment:
-
Grinder or mill
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
pH meter
-
Separatory funnels
-
Glass chromatography columns
-
Thin-Layer Chromatography (TLC) developing tank
-
UV lamp (254 nm)
-
High-Performance Liquid Chromatography (HPLC) system
-
Fume hood
Experimental Protocols
Plant Material Preparation
-
Collection and Drying: Collect the aerial parts of the Senecio species of interest.
-
Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.[1] Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction.[1]
Extraction of Crude Alkaloids
Two primary methods are recommended for the initial extraction: Soxhlet extraction for exhaustive extraction and Ultrasound-Assisted Extraction (UAE) for a more rapid process.
Method A: Soxhlet Extraction
-
Accurately weigh approximately 100 g of the powdered plant material and place it into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Add 500 mL of methanol to the distillation flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.[1]
-
After extraction, concentrate the methanolic extract to dryness under reduced pressure using a rotary evaporator.
Method B: Ultrasound-Assisted Extraction (UAE)
-
Place 100 g of the powdered plant material in a large beaker and add 500 mL of methanol.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30-minute intervals, three times, with intermittent stirring.
-
After each sonication, filter the mixture through cheesecloth and then filter paper to separate the extract from the plant debris.
-
Combine the filtrates and concentrate to dryness using a rotary evaporator.
Acid-Base Partitioning for Alkaloid Fractionation
This step selectively isolates the basic alkaloids from the crude extract.
-
Dissolve the dried crude extract in 200 mL of 2% hydrochloric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel and wash it three times with 100 mL of chloroform to remove neutral and acidic compounds. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to 9-10 by adding concentrated ammonia solution dropwise while cooling the mixture in an ice bath.
-
Extract the now alkaline aqueous solution three times with 100 mL of chloroform. The alkaloids will partition into the organic phase.
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the chloroform extract to dryness on a rotary evaporator to obtain the crude alkaloid fraction.
Purification of this compound
3.4.1. Thin-Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, optimize the separation conditions using TLC.
-
Dissolve a small amount of the crude alkaloid fraction in chloroform.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a developing tank containing a solvent system of chloroform:methanol:ammonia (e.g., 85:14:1 v/v/v).
-
After development, air-dry the plate and visualize the spots under a UV lamp (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.[2]
3.4.2. Column Chromatography
-
Prepare a silica gel slurry in the chosen mobile phase (e.g., chloroform:methanol with a small amount of ammonia) and pack it into a glass column.
-
Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with the mobile phase, starting with a less polar system and gradually increasing the polarity (gradient elution).
-
Collect fractions of 10-20 mL and monitor the separation by TLC.
-
Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Purity Assessment
The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Data Presentation
The following table summarizes the expected yields at different stages of the isolation process. These values are illustrative and may vary depending on the plant source and extraction efficiency.
| Isolation Stage | Starting Material (g) | Recovered Mass (g) | Yield (%) | Purity (%) |
| Dried Plant Material | 100 | - | - | - |
| Crude Methanolic Extract | 100 | 15.2 | 15.2 | Not Assessed |
| Crude Alkaloid Fraction | 15.2 | 0.85 | 5.6 (from crude extract) | ~40% |
| Purified this compound | 0.85 | 0.05 | 5.9 (from crude alkaloids) | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Acid-Base Partitioning Logic
Caption: Logic of the acid-base partitioning step.
References
Spectroscopic Analysis of Jacobine and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacobine is a macrocyclic pyrrolizidine alkaloid (PA), a class of natural products known for their significant biological activities, including hepatotoxicity. The spectroscopic analysis of this compound and its derivatives is crucial for their identification, characterization, and quantification in various matrices, which is of high importance in toxicology, pharmacology, and drug development. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound and related compounds using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Formula | C₁₈H₂₅NO₆ | [1] |
| Exact Mass | 351.1682 g/mol | [1] |
| Precursor Ion (m/z) | 352.1755 [M+H]⁺ | [1] |
| Base Peak (m/z) | 352.1752 | [1] |
| Major Fragment Ions (m/z) | 324.1807, 308.1493, 280.1544, 262.1438, 234.1488, 218.1539, 216.1383, 204.1383, 138, 120, 94 | [1][2] |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Pyrrolizidine Core
Note: Specific high-resolution NMR data for this compound is not widely available. The following data for a related retronecine-type PA in CDCl₃ is provided as a representative example.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~5.8 | ~135 |
| 2 | ~2.2 | ~35 |
| 3 | ~3.4, ~4.0 | ~60 |
| 5 | ~3.3, ~3.9 | ~54 |
| 6 | ~2.0, ~2.7 | ~30 |
| 7 | ~4.8 | ~75 |
| 8 | ~4.2 | ~78 |
| 9 | ~4.1, ~4.9 | ~62 |
Table 3: UV-Vis and IR Spectroscopic Data (Representative)
| Spectroscopic Technique | Parameter | Value | Interpretation |
| UV-Vis Spectroscopy | λmax | ~215-220 nm | π → π* transition of the α,β-unsaturated ester |
| IR Spectroscopy | Absorption Band (cm⁻¹) | ~1735-1715 | C=O stretching of the ester group |
| ~1650 | C=C stretching of the pyrrolizidine ring | ||
| ~1250-1150 | C-O stretching of the ester group | ||
| ~3500 (broad) | O-H stretching (if hydroxyl groups are present) |
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of this compound and its derivatives from plant sources, such as Senecio jacobaea (ragwort).
Materials:
-
Dried and ground plant material
-
Methanol
-
0.05 M Sulfuric acid
-
Ammonia solution
-
Dichloromethane
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction: Macerate 10 g of the dried plant material with 100 mL of methanol for 24 hours at room temperature.
-
Filtration: Filter the extract through filter paper.
-
Acidification and Partitioning: Evaporate the methanol under reduced pressure. Dissolve the residue in 50 mL of 0.05 M sulfuric acid. Extract the acidic solution with 3 x 50 mL of dichloromethane to remove non-polar compounds.
-
Basification and Extraction: Adjust the pH of the aqueous layer to ~9 with ammonia solution. Extract the alkaloids with 3 x 50 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract.
-
SPE Cleanup (Optional): For cleaner samples, the crude extract can be redissolved in a suitable solvent and passed through a C18 SPE cartridge.
LC-MS/MS Analysis
This protocol provides a method for the sensitive and selective quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ m/z 352.2 → Product ions (e.g., m/z 138.1, 120.1).
-
Note: Specific product ions should be optimized for the instrument used.
-
-
Collision Energy: Optimize for the specific instrument and analyte.
NMR Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of isolated this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR: For complete structural elucidation, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
Signaling Pathway and Experimental Workflow Diagrams
Metabolic Activation and Toxicity Pathway of this compound
Pyrrolizidine alkaloids like this compound are metabolically activated in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These electrophilic intermediates can then form adducts with cellular macromolecules such as DNA and proteins, leading to genotoxicity, cell cycle arrest, and ultimately, hepatotoxicity.
Caption: Metabolic activation of this compound leading to hepatotoxicity.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound from a plant source.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Application Notes & Protocols for Jacobine Separation via High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jacobine is a pyrrolizidine alkaloid (PA), a class of secondary plant metabolites known for their potential hepatotoxicity, tumorigenicity, and genotoxicity.[1] Accurate and reliable quantification of this compound in various matrices, such as plant materials and honey, is crucial for safety assessment and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of this compound and other PAs.[2][3][4] This document provides detailed application notes and protocols for the separation of this compound using HPLC, with a focus on both cation-exchange and reversed-phase chromatography methods.
Section 1: Quantitative Data Summary
The following tables summarize key quantitative data from various HPLC methods used for the analysis of this compound and other pyrrolizidine alkaloids.
Table 1: Method Performance Characteristics
| Parameter | Cation-Exchange HPLC-UV[1] | HPLC-MS[5] | UHPLC-MS/MS[6] |
| Limit of Detection (LOD) | 1 mg/kg | 0.002 mg/kg | 0.0134 - 0.0305 µg/mL |
| Limit of Quantification (LOQ) | 3 mg/kg | - | 0.0446 - 0.1018 µg/mL |
| Recovery Rate | > 95% | 57 - 70% | - |
| Intra-day Standard Deviation | < 7% | - | - |
| Inter-day Standard Deviation | < 7% | - | - |
| Linearity (R²) | |||
| ) | - | > 0.991 | > 0.991 |
Table 2: Chromatographic Parameters for this compound and Related PAs
| Compound | Retention Time (min) | Detection Wavelength (nm) | Mass-to-Charge Ratio (m/z) | Chromatographic Method | Reference |
| This compound | 7.4 | 200 | - | Cation-Exchange HPLC-UV | [1] |
| This compound | - | - | - | HPLC-MS | [5] |
| This compound | 7.4 | - | - | LC-MS/MS | [6] |
| Senecionine | 12.5 | - | - | LC-MS/MS | [6] |
| Seneciphylline | 10.0 | - | - | LC-MS/MS | [6] |
| Retrorsine | 8.0 | - | - | LC-MS/MS | [6] |
Section 2: Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis for this compound separation. Two primary methods are presented: Cation-Exchange HPLC-UV and Reversed-Phase HPLC-MS/MS.
Protocol 1: Cation-Exchange HPLC with UV Detection
This method is suitable for the rapid and cost-effective quantification of this compound in plant material.[1]
1. Sample Preparation (Plant Material) [1]
-
Homogenize the plant sample.
-
Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL polyethylene centrifuge tube.
-
Add 10 mL of 2% formic acid in water.
-
Shake for 15 minutes.
-
Centrifuge the mixture for 10 minutes at 10,000 rpm.
-
Filter the supernatant through a 0.22 µm filter membrane.
2. HPLC-UV System and Conditions [1]
-
HPLC System: An Agilent 1200 Series LC system or equivalent.
-
Column: A suitable cation-exchange column.
-
Mobile Phase: An appropriate buffer system for cation-exchange chromatography.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 200 nm.
-
Injection Volume: 10 µL.
3. Data Analysis
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from this compound standards.
Protocol 2: Reversed-Phase UHPLC-MS/MS
This method offers high sensitivity and selectivity for the analysis of this compound and other PAs in complex matrices like honey and plant extracts.[6][7][8]
1. Sample Preparation (General) [7][8]
-
Weigh a suitable amount of the homogenized sample (e.g., 2.0 g of plant material) into a centrifuge tube.
-
Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid).
-
Sonicate for 15 minutes.
-
Centrifuge at approximately 3800 x g for 10 minutes.
-
Collect the supernatant.
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with 2 x 5 mL of water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the PAs with 2 x 5 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water).
-
2. UHPLC-MS/MS System and Conditions [7]
-
UHPLC System: A UHPLC system such as a Shimadzu LC-30AD or equivalent.
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B.
-
Increase to 28% B over 25 minutes.
-
Hold at 28% B for 30 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 10 minutes.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple-quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
3. Data Analysis
-
Identification and quantification are performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and other target PAs.
Section 3: Visualizations
Experimental Workflow for this compound Separation by HPLC
Caption: Workflow for this compound analysis using HPLC.
Signaling Pathway (Logical Relationship)
The separation of this compound by HPLC is based on its physicochemical properties and interaction with the stationary and mobile phases. The following diagram illustrates the logical relationship of the separation process.
References
- 1. Quantification of the Pyrrolizidine Alkaloid this compound in Crassocephalum crepidioides by Cation Exchange High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. text2fa.ir [text2fa.ir]
- 3. researchgate.net [researchgate.net]
- 4. bspublications.com [bspublications.com]
- 5. Determination of pyrrolizidine alkaloids in honey from selected sites by solid phase extraction and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bfr.bund.de [bfr.bund.de]
Application Notes and Protocols for Jacobine Immunoassay Development Using Monoclonal Antibodies
Introduction
Jacobine is a pyrrolizidine alkaloid (PA), a class of phytotoxins found in numerous plant species worldwide.[1] These compounds are a significant concern for human and animal health due to their potential for causing severe liver damage and other toxic effects upon ingestion of contaminated food, feed, or herbal products.[1][2] The development of sensitive and specific immunoassays is crucial for the effective screening and quantification of this compound in various matrices. This document provides detailed protocols for the generation of monoclonal antibodies (mAbs) against this compound and their application in a competitive enzyme-linked immunosorbent assay (ELISA). Monoclonal antibodies, which recognize a single epitope, offer high specificity and can be produced in large, consistent quantities, making them ideal reagents for reliable immunoassays.[3][4]
Section 1: Monoclonal Antibody Production Against this compound
The production of monoclonal antibodies against small molecules like this compound, which are non-immunogenic on their own (haptens), requires a multi-step process that begins with conjugation to a carrier protein to elicit an immune response. This is followed by the generation of antibody-producing hybridoma cells.[5][6]
Experimental Protocol 1: Preparation of this compound-Carrier Protein Conjugate (Immunogen)
This protocol outlines the general steps for conjugating this compound to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to render it immunogenic.
-
Activation of this compound: If this compound does not possess a functional group suitable for direct conjugation (e.g., carboxyl or amino group), it must first be derivatized to introduce one. This often involves creating a hemisuccinate or other linker.
-
Activation of Carrier Protein: Activate the carboxyl groups on the carrier protein (BSA or KLH) using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Conjugation Reaction: Mix the activated this compound derivative with the activated carrier protein. The reaction is typically carried out at room temperature for several hours or overnight at 4°C with gentle stirring.
-
Purification of Conjugate: Remove unreacted hapten and coupling reagents by dialysis against phosphate-buffered saline (PBS) or through gel filtration chromatography.
-
Confirmation of Conjugation: Confirm the successful conjugation and estimate the hapten-to-protein molar ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Experimental Protocol 2: Hybridoma Technology for Anti-Jacobine mAb Production
This protocol describes the generation of hybridoma cell lines that secrete monoclonal antibodies specific for this compound.[7]
-
Immunization:
-
Emulsify the this compound-KLH conjugate in a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary injection, Freund's Incomplete Adjuvant for subsequent boosts).
-
Immunize mice (e.g., BALB/c strain) subcutaneously or intraperitoneally with the emulsified antigen.[8] Injections are typically repeated several times at 2-3 week intervals.[8]
-
Monitor the immune response by collecting blood samples and testing the serum for anti-jacobine antibodies using an indirect ELISA.
-
Administer a final intravenous or intraperitoneal booster injection without adjuvant 3-4 days before cell fusion.[8]
-
-
Cell Fusion:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes (B cells).[9]
-
Prepare myeloma cells, which are immortalized cancer cell lines that do not produce their own antibodies (e.g., Sp2/0-Ag14).[5] These cells are selected to be deficient in an enzyme like HGPRT, which is crucial for their selection later.[10]
-
Fuse the splenocytes and myeloma cells in a 5:1 ratio using a fusogen like polyethylene glycol (PEG).[8] PEG causes the cell membranes to fuse, creating hybridoma cells.[5]
-
-
Selection and Screening of Hybridomas:
-
Culture the fused cells in HAT medium (Hypoxanthine-Aminopterin-Thymidine).[10]
-
Aminopterin blocks the de novo nucleotide synthesis pathway.[10] Unfused myeloma cells cannot survive as they lack the HGPRT enzyme needed for the salvage pathway. Unfused B cells have a limited lifespan and will die off naturally.[10] Only the hybridoma cells, which inherit immortality from the myeloma parent and a functional HGPRT enzyme from the B cell parent, will survive.[10]
-
After 10-14 days, screen the supernatants from wells containing viable hybridoma colonies for the presence of the desired antibodies using an indirect ELISA coated with a this compound-BSA conjugate (using a different carrier than for immunization to avoid selecting for anti-carrier antibodies).
-
-
Cloning and Expansion:
-
Select positive hybridoma colonies and subclone them using the limiting dilution method to ensure each new culture originates from a single cell (monoclonality).[3]
-
Expand the positive monoclonal colonies to produce larger quantities of the antibody.
-
Cryopreserve stable hybridoma cell lines for long-term storage.[8]
-
Caption: Workflow for Anti-Jacobine Monoclonal Antibody Production.
Section 2: Antibody Characterization
Once stable hybridoma lines are established, the secreted monoclonal antibodies must be characterized to select the best candidates for immunoassay development.
Data Presentation: Summary of Anti-Jacobine mAb Clones
The following table presents illustrative data for a set of hypothetical anti-jacobine monoclonal antibody clones. The selection of a final candidate would depend on high affinity and low cross-reactivity with structurally related compounds.
| Clone ID | Isotype | Affinity Constant (Ka) (L/mol) | Cross-Reactivity (%) with this compound Analogue A | Cross-Reactivity (%) with Unrelated Alkaloid B |
| JAB-01 | IgG1 | 1.5 x 10⁹ | 15% | < 0.1% |
| JAB-02 | IgG2a | 5.2 x 10⁸ | 45% | < 0.1% |
| JAB-03 | IgG1 | 2.8 x 10⁹ | < 1% | < 0.1% |
| JAB-04 | IgM | 7.0 x 10⁷ | 22% | 1.5% |
Note: Data are for illustrative purposes only.
Section 3: Immunoassay Development
A competitive ELISA format is the most suitable method for quantifying small molecules like this compound. In this format, free this compound in the sample competes with a this compound-enzyme conjugate (or this compound coated on the plate) for binding to a limited amount of monoclonal antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol 3: Indirect Competitive ELISA for this compound Quantification
-
Plate Coating:
-
Dilute a this compound-BSA conjugate (the coating antigen) to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).[11]
-
Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.[11]
-
Incubate overnight at 4°C.[11]
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).[12]
-
-
Blocking:
-
Competitive Reaction:
-
Prepare standards with known concentrations of this compound and the test samples.
-
In a separate plate or tube, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-jacobine monoclonal antibody for 30-60 minutes.
-
Transfer 100 µL of the antibody/sample mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.[13] During this step, free this compound from the sample competes with the this compound-BSA on the plate for binding to the antibody.
-
Wash the plate five times with wash buffer.[12]
-
-
Detection:
-
Signal Generation and Measurement:
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Caption: Workflow for an Indirect Competitive ELISA for this compound.
Section 4: Mechanism of this compound Toxicity
Understanding the mechanism of toxicity is critical in drug development and toxicology. Pyrrolizidine alkaloids like this compound are not toxic themselves but are converted into highly reactive metabolites in the liver.[1] This bioactivation is a key event leading to cellular damage.
The primary mechanism involves the metabolic activation of this compound by cytochrome P450 enzymes in the liver to form dehydropyrrolizidine alkaloids (pyrrolic esters). These electrophilic metabolites are highly reactive and can readily bind to cellular nucleophiles, such as DNA and proteins, forming adducts.[1] This covalent binding disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and potentially carcinogenesis.[1]
Caption: Bioactivation pathway of this compound leading to cellular toxicity.
References
- 1. Molecular mechanisms of toxicity of important food-borne phytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Production of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoclonal antibody-based immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoclonal Antibody Production, mAb | Molecular Devices [moleculardevices.com]
- 6. avantorsciences.com [avantorsciences.com]
- 7. sinobiological.com [sinobiological.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Sandwich ELISA Protocol (Colorimetric) | Direct Detection | Bio-Techne [bio-techne.com]
- 12. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 13. ELISA Protocols [sigmaaldrich.com]
- 14. Development of monoclonal antibodies for quantification of bovine tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jacobine as a Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jacobine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites produced by various plant species, most notably in the Senecio genus (e.g., Senecio jacobaea). These compounds are of significant interest due to their hepatotoxic, carcinogenic, and genotoxic potential. As a result, the accurate detection and quantification of this compound and other PAs in plants, food products (such as honey and milk), and animal feed is crucial for safety assessment and quality control. This compound, available as a certified reference material, serves as an essential standard for the development, validation, and routine application of analytical methods in phytochemical analysis.
These application notes provide detailed protocols for the extraction and quantification of this compound from various matrices using modern analytical techniques.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₂₅NO₆ |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 6870-67-3 |
| Appearance | Solid |
| Purity (as a standard) | Typically ≥98% (HPLC)[1] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried plant material for subsequent analysis.
Materials:
-
Dried and powdered plant material
-
Extraction solution: 0.05 M Sulphuric Acid (H₂SO₄) in water[2]
-
Neutralization solution: 2.5% Ammonia (NH₃) solution in water[2]
-
Methanol (HPLC grade)[2]
-
Water (deionized or Milli-Q)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[2]
-
Centrifuge
-
Ultrasonic bath
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh 2.0 g of the homogenized and dried plant material into a centrifuge tube.
-
Extraction:
-
Add 20 mL of the 0.05 M H₂SO₄ extraction solution to the sample.
-
Ensure the plant material is completely wetted.
-
Sonicate the mixture in an ultrasonic bath for 15 minutes at room temperature.[2]
-
Centrifuge the sample at 3800 x g for 10 minutes.[2]
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process on the plant residue with another 20 mL of the extraction solution.
-
Combine the supernatants from both extractions.[2]
-
-
Neutralization: Adjust the pH of the combined extracts to approximately 7 using the 2.5% ammonia solution. Monitor the pH with indicator strips.[2]
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[2] Do not allow the cartridge to dry out between steps.
-
Loading: Load the neutralized extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of water (2 x 5 mL) to remove polar impurities.[2]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[2]
-
Elution: Elute the this compound and other PAs from the cartridge with 10 mL of methanol (2 x 5 mL).[2]
-
-
Concentration and Reconstitution:
-
Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for the analytical method (e.g., 5% methanol in water).[2]
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.
-
Extraction of this compound from Honey
This protocol details the extraction and purification of this compound from honey samples.
Materials:
-
Honey sample
-
Extraction solution: 0.05 M Sulphuric Acid (H₂SO₄) in water[3]
-
Elution solution: 2.5% ammoniacal methanol[3]
-
Methanol (HPLC grade)[3]
-
Water (deionized or Milli-Q)
-
Strong Cation Exchange (SCX) SPE cartridges
-
Centrifuge
-
Shaker
Procedure:
-
Sample Preparation: Weigh 10.0 g of honey into a centrifuge tube.
-
Extraction:
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant onto the SCX cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elution: Elute the PAs with 10 mL of 2.5% ammoniacal methanol.[3]
-
-
Concentration and Reconstitution:
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices or when mass spectrometry is not available.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample. A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| UV Detection | 200-220 nm[2] |
| Standard Preparation | Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range in the samples. |
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
This is a highly sensitive and selective method for the quantification of this compound, especially in complex matrices and at low concentrations.
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase | A: 5 mM Ammonium formate and 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[4] |
| Gradient | 0–1 min, 5% B; 1–15 min, 5–10% B; 15–18 min, 10–30% B; 18–18.5 min, 30–95%; 18.5–20, 95% B; followed by re-equilibration.[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 3-5 µL[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | Precursor Ion (m/z): 352.2Product Ions (m/z): 136.1, 120.1 (example transitions, should be optimized in the lab) |
| Gas Temperatures | Source: 300 °C, Sheath: 350 °C[4] |
| Nebulizer Pressure | 45 psi[4] |
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. This data is indicative and should be verified during in-house method validation.
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 85-110% | 70-120%[5] |
| Limit of Detection (LOD) | ~1 mg/kg[2] | 0.5 - 2.5 µg/kg[5] |
| Limit of Quantification (LOQ) | ~3 mg/kg[2] | 0.5 - 5.0 µg/kg |
| Intra-day Precision (%RSD) | < 7%[2] | < 15% |
| Inter-day Precision (%RSD) | < 7%[2] | < 20%[5] |
Logical Relationship Diagram
The following diagram illustrates the logical flow from sample to final quantitative result in phytochemical analysis using this compound as a standard.
Conclusion
This compound serves as a critical reference standard for the reliable quantification of pyrrolizidine alkaloids in a variety of matrices. The protocols outlined in these application notes provide a robust framework for researchers and scientists in the fields of food safety, natural product chemistry, and drug development. The choice between HPLC-UV and UHPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure accurate and precise results.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bfr.bund.de [bfr.bund.de]
- 3. bfr.bund.de [bfr.bund.de]
- 4. Holistic Approach to Investigate Pyrrolizidine Alkaloids in Honeys from Diverse Botanical Origin: From Target to Suspect and Nontarget Screening Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation, and application of a multimatrix UHPLC-MS/MS method for quantification of Datura-type alkaloids in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Jacobine Extraction from Ragwort: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Jacobine from ragwort (Senecio jacobaea).
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of this compound in ragwort?
A1: The concentration of pyrrolizidine alkaloids (PAs), including this compound, in ragwort (Senecio jacobaea) can vary significantly depending on factors such as the plant's age, geographical location, and environmental conditions. Reported concentrations of total PAs in the leaves and inflorescences can range from 0.8 to as high as 22 mg/g of dry plant matter.[1] this compound is one of the major PAs found in this plant.[1]
Q2: Which extraction methods are most effective for this compound?
A2: Acid-base extraction is a widely used and effective method for isolating pyrrolizidine alkaloids like this compound.[2] Modern techniques such as pressurized liquid extraction (PLE) and ultrasound-assisted extraction (UAE) have also shown high efficiency in extracting PAs from Senecio species.[3][4] PLE, in particular, has been reported to increase recovery rates significantly compared to traditional methods.[4]
Q3: What are the key factors influencing the yield of this compound extraction?
A3: Several factors can impact the extraction yield of this compound:
-
Solvent Choice: Polar solvents, such as methanol or aqueous solutions of acids (e.g., formic acid, tartaric acid), are generally effective for extracting PAs and their N-oxides.[2]
-
Temperature: Higher temperatures can enhance extraction efficiency; however, prolonged exposure to high temperatures, especially during solvent evaporation, can lead to the degradation of PAs.[2]
-
pH: The pH of the solution is critical for the acid-base extraction method. Maintaining the correct acidic and basic conditions is essential for the separation of alkaloids.
-
Plant Material Preparation: Grinding the dried plant material to a fine powder increases the surface area and improves solvent penetration, leading to a higher yield.
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant material to the solvent.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most common and reliable method for the quantification of this compound and other PAs.[2] This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | 1. Incomplete extraction due to insufficient time or improper solvent. 2. Degradation of this compound during the process. 3. Suboptimal pH during acid-base extraction. | 1. Increase extraction time and ensure the use of an appropriate polar solvent (e.g., methanol with a small percentage of acid). Consider re-extracting the plant material. 2. Avoid excessive heat, especially during solvent evaporation. Use a rotary evaporator at a controlled temperature. 3. Carefully monitor and adjust the pH at each step of the acid-base extraction using a pH meter. |
| Emulsion Formation during Liquid-Liquid Extraction | High concentration of lipids and other interfering substances in the crude extract. | 1. Centrifuge the mixture to break the emulsion. 2. Add a small amount of a saturated salt solution (brine) to increase the polarity of the aqueous phase. 3. If the problem persists, consider a solid-phase extraction (SPE) step for cleanup before liquid-liquid extraction. |
| Co-extraction of Impurities | The solvent is not selective enough, or the plant material contains a high level of other soluble compounds. | 1. Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction. 2. Incorporate a purification step such as column chromatography or solid-phase extraction (SPE) after the initial extraction. |
| Inconsistent Results | Variability in the raw plant material or lack of standardization in the extraction protocol. | 1. Ensure the plant material is from a consistent source and is processed (dried and ground) uniformly. 2. Standardize all extraction parameters, including solvent volumes, extraction times, temperatures, and pH values. |
Quantitative Data on Pyrrolizidine Alkaloid Extraction
The following table summarizes a large-scale extraction of total pyrrolizidine alkaloids from Senecio jacobaea, providing an indication of achievable yields.
| Parameter | Value | Reference |
| Plant Material | 23 kg of Senecio jacobaea | [5] |
| Extraction Method | Acid-base extraction utilizing protonation of the ring nitrogen and solvent partition | [5] |
| Total Alkaloid Yield per Run | 8 - 10 g | [5] |
| Calculated Yield (%) | 0.035 - 0.043 % |
Note: This yield is for the total pyrrolizidine alkaloid fraction, of which this compound is a major component.
Experimental Protocols
Detailed Methodology for Acid-Base Extraction of this compound
This protocol provides a standard laboratory-scale method for the extraction of this compound from dried ragwort.
1. Preparation of Plant Material:
-
Dry the ragwort plant material (leaves and flowers) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a laboratory mill.
2. Acidification:
-
Weigh 100 g of the powdered plant material and place it in a large beaker.
-
Add 1 L of 1% aqueous hydrochloric acid (HCl).
-
Stir the mixture for 4-6 hours at room temperature. This step protonates the alkaloids, converting them into their water-soluble salt forms.
3. Filtration:
-
Filter the mixture through several layers of cheesecloth to remove the bulk plant material.
-
Further clarify the filtrate by vacuum filtration using Whatman No. 1 filter paper.
4. Defatting (Optional but Recommended):
-
Transfer the acidic aqueous extract to a separatory funnel.
-
Add 300 mL of hexane and shake gently to partition non-polar impurities into the hexane layer.
-
Allow the layers to separate and discard the upper hexane layer. Repeat this step twice.
5. Basification:
-
Slowly add a 10% sodium hydroxide (NaOH) solution to the aqueous extract while stirring until the pH reaches 9-10. This converts the alkaloid salts back to their free base form, which is less soluble in water.
6. Liquid-Liquid Extraction:
-
Transfer the basified solution to a separatory funnel.
-
Add 300 mL of chloroform and shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the lower chloroform layer, which now contains the this compound.
-
Repeat the extraction of the aqueous layer with two additional 200 mL portions of chloroform.
7. Drying and Concentration:
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
Filter off the sodium sulfate.
-
Concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.
8. Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in chloroform).
Visualizations
Experimental Workflow: Acid-Base Extraction of this compound
Caption: Workflow for the acid-base extraction of this compound from ragwort.
Pyrrolizidine Alkaloid Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of pyrrolizidine alkaloids like this compound.
This compound-Induced Cellular Toxicity Pathway
Caption: Cellular toxicity pathway of this compound leading to DNA damage and cell death.[6][7][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large scale extraction of pyrrolizidine alkaloids from tansy ragwort (Senecio jacobaea) [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming matrix effects in Jacobine LC-MS analysis
Welcome to the technical support center for Jacobine LC-MS analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting substances in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[5]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: In the analysis of this compound, a pyrrolizidine alkaloid, from complex matrices like biological fluids or plant extracts, common causes of matrix effects include:
-
Phospholipids: A major component of cell membranes, notorious for causing ion suppression and fouling the MS source.
-
Endogenous Components: Other small molecules, salts, and metabolites present in the biological or plant matrix can co-elute with this compound and interfere with its ionization.[6]
-
Sample Preparation Reagents: Incomplete removal of reagents used during sample extraction and cleanup can also contribute to matrix effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the MS system after the LC column. A blank matrix extract is then injected. Any deviation in the baseline signal of the infused standard indicates regions of ion suppression or enhancement.[2][7][8]
-
Post-Extraction Spike Method: This quantitative approach compares the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solvent at the same concentration. The difference in response reveals the extent of ion suppression or enhancement.[2][9] The matrix effect percentage can be calculated using the formula: % ME = (Peak area in matrix / Peak area in solvent) x 100. Values near 100% indicate minimal effect.[10]
Q4: What is the most effective way to eliminate or compensate for matrix effects?
A4: While no method can completely eliminate matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective technique for compensation.[2][3] A SIL-IS for this compound would have the same physicochemical properties and chromatographic retention time, ensuring it experiences the same degree of matrix effect as the analyte.[3] This allows for accurate correction of the signal. Other effective strategies include rigorous sample preparation and the use of matrix-matched calibration curves.[5]
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound LC-MS analysis that may be related to matrix effects.
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column contamination from matrix components.[11][12] | - Flush the column according to the manufacturer's instructions.- Use a guard column to protect the analytical column.[13]- Improve sample cleanup to remove interfering matrix components.[2] |
| Inconsistent or Irreproducible Results | Variable matrix effects between samples. | - Implement a robust sample preparation method like Solid-Phase Extraction (SPE) for consistent cleanup.[5]- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[2][3] |
| Low Signal Intensity (Ion Suppression) | Co-eluting matrix components competing for ionization.[5] | - Optimize chromatographic conditions to separate this compound from interfering peaks.[5]- Improve sample preparation to remove suppressive agents (e.g., phospholipids).[14]- Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components.[2][9] |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components enhancing the ionization of this compound. | - Adjust chromatographic parameters to achieve better separation.[5]- Employ a more selective sample preparation technique. |
| High Background Noise | Contamination of the LC-MS system from the sample matrix.[12] | - Regularly clean the ion source.- Use a divert valve to direct the flow to waste during the elution of highly concentrated, unretained matrix components.[15] |
Summary of Strategies to Overcome Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of all matrix components.[9] | Simple and fast. | May compromise the limit of quantification (LOQ) if the analyte concentration is low.[2][9] |
| Improved Sample Preparation (SPE, LLE) | Selectively removes interfering matrix components while retaining the analyte.[5][14] | Highly effective at reducing matrix effects.[14] | Can be time-consuming and requires method development. |
| Chromatographic Optimization | Separates the analyte from co-eluting matrix components.[5] | Reduces interference without additional sample handling. | May require longer run times or complex gradient profiles. |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix similar to the samples to mimic the matrix effect.[5] | Compensates for consistent matrix effects. | Requires a reliable source of blank matrix; may not account for sample-to-sample variability.[2] |
| Standard Addition | Spiking known amounts of the analyte into the sample to create a calibration curve within each sample's matrix.[2][9] | Highly effective for variable and complex matrices. | Time-consuming and requires more sample volume.[16] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte that co-elutes and experiences the same matrix effects, allowing for accurate signal correction.[2][3] | Considered the gold standard for compensating for matrix effects.[2][3] | Can be expensive and may not be commercially available for all analytes.[2][3] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a this compound stock solution in a suitable solvent (e.g., methanol).
-
Prepare two sets of quality control (QC) samples at low, medium, and high concentrations.
-
Set A (in Solvent): Spike the appropriate amount of this compound stock solution into the initial mobile phase or a pure solvent.
-
Set B (in Matrix): Process a blank matrix sample (e.g., plasma, plant extract) through your entire sample preparation procedure. Spike the resulting extract with the same amount of this compound as in Set A.
-
-
Analyze both sets of samples using your established LC-MS method.
-
Calculate the matrix effect (ME) for each concentration level using the following formula: % ME = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Interpret the results:
-
% ME = 100%: No matrix effect.
-
% ME < 100%: Ion suppression.
-
% ME > 100%: Ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for this compound and the specific matrix.
-
Select an appropriate SPE cartridge. For a basic compound like this compound, a cation-exchange or a mixed-mode sorbent may be effective.[14]
-
Condition the cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.
-
Load the sample: Load the pre-treated sample onto the cartridge.
-
Wash the cartridge: Wash with a weak solvent to remove interfering matrix components while retaining this compound on the sorbent.
-
Elute the analyte: Elute this compound with a stronger solvent.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: General workflow for this compound LC-MS analysis.
Caption: Decision tree for addressing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. zefsci.com [zefsci.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. drawellanalytical.com [drawellanalytical.com]
Jacobine Stability Testing and Degradation Products: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Jacobine stability testing. Our aim is to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for this compound important?
A1: Stability testing is a critical component of drug development and safety assessment. This compound, a pyrrolizidine alkaloid (PA), can degrade over time when exposed to various environmental factors such as heat, light, humidity, and pH changes.[1] These degradation products may have altered toxicity, efficacy, and impurity profiles.[2] Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound-containing products and to ensure their safety and quality.[3]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is a senecionine-type pyrrolizidine alkaloid.[4] The primary degradation pathways for this class of compounds include hydrolysis of the ester linkages and N-oxidation of the pyrrolizidine ring, which are generally considered detoxification pathways.[4][5] However, the formation of dehydropyrrolizidine esters through oxidation is a major toxification pathway, as these metabolites are highly reactive electrophiles capable of binding to cellular macromolecules.[4][6]
Q3: What are the typical forced degradation conditions for this compound?
A3: Forced degradation studies for this compound typically involve exposing the compound to stress conditions that accelerate its decomposition. These conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Heating the solid or a solution of the compound at high temperatures.
-
Photodegradation: Exposing the compound to UV or fluorescent light.[7]
Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most powerful and widely used technique for the analysis of pyrrolizidine alkaloids like this compound and their degradation products.[8][9] This method offers high sensitivity and selectivity, which is crucial for separating and identifying isomers and for quantifying trace amounts of degradation products in complex matrices.[10]
Troubleshooting Guides
HPLC-MS/MS Analysis
Problem 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: this compound is a basic compound. The pH of the mobile phase can significantly affect its ionization state and, consequently, its peak shape. Experiment with adjusting the mobile phase pH. For basic compounds, a mobile phase pH around 3 or above 8 often yields better peak shapes. Ensure the chosen pH is compatible with the column's stationary phase.[11]
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen in this compound, leading to peak tailing. Try using a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to reduce these interactions.[11]
-
-
Possible Cause 3: Column contamination or degradation.
-
Solution: If the peak shape deteriorates over time, the column may be contaminated. Flush the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[12]
-
Problem 2: Co-elution of this compound with its isomers.
-
Possible Cause 1: Insufficient chromatographic resolution.
-
Solution: The separation of isomers is a common challenge in PA analysis.[10] Optimizing the chromatographic conditions is key.
-
Mobile Phase: Experiment with different mobile phase compositions and gradients. Sometimes, switching from acidic to alkaline mobile phase conditions can significantly improve the separation of PA isomers.[13]
-
Stationary Phase: Consider using a column with a different selectivity. For instance, a C30 column may provide better shape selectivity for isomers compared to a standard C18 column.[14]
-
Temperature: Adjusting the column temperature can also influence selectivity and resolution.
-
-
-
Possible Cause 2: Inappropriate sample solvent.
-
Solution: The solvent in which the sample is dissolved can affect peak shape and resolution. Whenever possible, dissolve the sample in the initial mobile phase.[12]
-
Problem 3: Inconsistent retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. A stable baseline is a good indicator of equilibration.[12]
-
-
Possible Cause 2: Fluctuations in mobile phase composition or flow rate.
-
Solution: Check the mobile phase reservoirs to ensure sufficient volume and proper mixing if using an online mixer. Verify the pump is delivering a consistent flow rate.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature, as temperature can affect retention times.[12]
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study of this compound. The extent of degradation should ideally be between 5-20% to ensure the formation of detectable degradation products without complete loss of the parent compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at 60-80°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60-80°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with an equal volume of 3-30% hydrogen peroxide.
-
Keep the solution at room temperature or slightly elevated temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation (in solution):
-
Incubate an aliquot of the this compound stock solution in a sealed vial at a high temperature (e.g., 70°C).
-
Withdraw samples at various time points.
-
-
Thermal Degradation (solid state):
-
Place a known amount of solid this compound in a vial and heat it in an oven at a high temperature (e.g., 100°C).
-
At various time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the this compound stock solution in a photostable container to UV light (e.g., 254 nm or 366 nm) or direct sunlight.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both the exposed and control solutions at various time points.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-MS/MS method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and organized manner. The following table provides a template for presenting the quantitative data.
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl, 80°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.1 | 0.5 | 4.8 | |
| 8 | 85.7 | 8.3 | 2.1 | 14.3 | |
| 24 | 70.1 | 15.4 | 5.3 | 29.9 | |
| 0.1 M NaOH, 80°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 92.5 | 3.5 | 1.2 | 7.5 | |
| 8 | 78.9 | 12.1 | 4.0 | 21.1 | |
| 24 | 60.3 | 22.8 | 7.5 | 39.7 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 98.1 | 0.8 | 0.2 | 1.9 | |
| 8 | 90.4 | 5.6 | 1.5 | 9.6 | |
| 24 | 82.3 | 10.2 | 3.1 | 17.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. units.fisheries.org [units.fisheries.org]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bfr.bund.de [bfr.bund.de]
- 9. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
Troubleshooting poor resolution in Jacobine chromatography
Welcome to the technical support center for Jacobine Chromatography. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal resolution.
Troubleshooting Guides
This section offers detailed, step-by-step guidance to diagnose and resolve specific problems related to poor resolution in your chromatographic separations.
Issue: Peaks are Overlapping or Poorly Resolved
Poor resolution, where two or more analyte peaks merge, is a common challenge that compromises accurate quantification.[1] This guide provides a systematic approach to improving the separation between your peaks.
1. Initial Assessment & Quick Checks
Before making significant changes to your method, verify these basic parameters:
-
System Suitability: Ensure your system passes its suitability tests. Check for leaks and ensure all fittings are secure.[2]
-
Mobile Phase Preparation: Use freshly prepared, high-purity solvents and degas the mobile phase to prevent bubble formation, which can cause baseline instability and affect retention times.[3][4]
-
Column Health: High backpressure can indicate a clogged or degraded column.[1] If the column is old or has been used with complex matrices, consider cleaning or replacing it.[4][5]
2. Optimizing Chromatographic Parameters
If the issue persists, method optimization is necessary. The resolution is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[6][7] Adjusting the parameters that affect these factors can significantly improve your separation.
This workflow provides a logical sequence for troubleshooting poor resolution.
Caption: Troubleshooting workflow for improving peak resolution.
Parameter Adjustment Summary
The following table summarizes the impact of changing key chromatographic parameters on resolution, back pressure, and analysis time.
| Parameter Change | Effect on Resolution | Effect on Back Pressure | Effect on Analysis Time | Primary Factor Influenced |
| Decrease Flow Rate | Increases[1][8] | Decreases | Increases[1][8] | Efficiency (N) |
| Increase Column Length | Increases[1][9][10] | Increases[1][11] | Increases[1][9] | Efficiency (N) |
| Decrease Particle Size | Increases[1][7][11] | Increases[11] | Decreases | Efficiency (N) |
| Increase Temperature | Can Increase or Decrease[12] | Decreases | Decreases[12] | Efficiency (N), Selectivity (α) |
| Adjust Mobile Phase | Increases[12][13] | Varies | Varies | Selectivity (α), Retention (k) |
| Implement Gradient | Increases (for complex samples)[13][14] | Varies | Can Decrease[13] | Retention (k), Selectivity (α) |
Experimental Protocol: Gradient Elution Optimization
For complex samples with analytes of varying polarities, gradient elution is often necessary to achieve adequate resolution.[13][14] This protocol outlines a general approach to developing an optimized gradient method.
-
Scouting Run:
-
Focus the Gradient:
-
Based on the scouting run, narrow the gradient range to "stretch out" the part of the run where your compounds elute.[15]
-
For example, if your peaks elute between 70% and 90% acetonitrile, you can set a new, shallower gradient from 60% to 100% acetonitrile over a longer period (e.g., 20 minutes).[15] This gives the compounds more time to separate.[15]
-
-
Fine-Tuning the Gradient Slope:
-
Re-equilibration:
-
Ensure the column is properly re-equilibrated to the initial mobile phase conditions between injections. Inadequate re-equilibration can lead to inconsistent retention times.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the fastest way to improve resolution?
Altering the selectivity (α) of your separation often has the most significant impact on resolution.[6][7] This can be achieved by:
-
Changing the mobile phase composition: Modifying the organic solvent (e.g., switching from acetonitrile to methanol), adjusting the pH, or adding buffers can alter the interactions between the analytes and the stationary phase.[12][16]
-
Changing the stationary phase: If mobile phase adjustments are insufficient, selecting a column with a different chemistry (e.g., C18 to Phenyl) can provide a different selectivity and improve separation.[12]
Q2: My peaks are fronting. What is the cause and how can I fix it?
Peak fronting, where the peak appears as a "shark fin," is most commonly caused by column overload .[17][18][19] This happens when you inject too much sample, saturating the stationary phase.[18]
-
Solution: The simplest solution is to dilute your sample and inject a smaller volume.[18] For instance, a 1-to-10 dilution can often resolve the issue.[18]
Q3: My peaks are tailing. What causes this?
Peak tailing, where the back of the peak is elongated, can have several causes:
-
Secondary Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the silica surface of the column are a common cause.[20]
-
Column Contamination: Buildup of matrix components on the column frit or packing material can lead to distorted peak shapes.[5]
-
Column Voids: A void or channel in the packed bed of the column can cause peak distortion.[20]
-
Extra-column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause band broadening.[5]
-
Solutions:
-
For secondary interactions, try lowering the mobile phase pH or adding a buffer.[20]
-
Perform a column cleaning procedure to remove contaminants.[5]
-
If a column void is suspected, replacing the column is often the best solution.[20]
-
Minimize tubing length and ensure all connections are properly made.[5]
-
Q4: How does flow rate affect resolution?
Flow rate influences the time analytes spend interacting with the stationary phase, which affects column efficiency.[1]
-
Lowering the flow rate generally increases resolution by allowing more time for separation to occur, though it will lengthen the analysis time.[1][8]
-
Increasing the flow rate shortens the analysis time but can cause peaks to widen, thereby decreasing resolution.[1][8]
The relationship between flow rate (linear velocity) and column efficiency (plate height) is described by the Van Deemter equation.
Caption: Components of the Van Deemter Equation.
The equation shows that there is an optimal flow rate at which the plate height (H) is minimized, leading to maximum efficiency and the best possible resolution for that column.[21][22]
Q5: When should I choose a longer column or one with smaller particles?
Both options can increase column efficiency (N), a key factor in resolution.
-
Longer Columns: Increasing column length provides more opportunities for analytes to interact with the stationary phase, thus improving resolution.[9] However, this comes at the cost of longer run times and higher back pressure.[9][11]
-
Smaller Particles: Columns packed with smaller particles offer higher efficiency and can provide better resolution, often in a shorter time.[1][11] The main drawback is a significant increase in back pressure, which requires an HPLC or UHPLC system capable of handling it.[11]
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. google.com [google.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. uhplcs.com [uhplcs.com]
- 5. support.waters.com [support.waters.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. biotage.com [biotage.com]
- 9. biocompare.com [biocompare.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. mastelf.com [mastelf.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. Van Deemter Equation [unacademy.com]
- 22. van Deemter Equation For Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Jacobine Ionization in Mass Spectrometry
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric analysis of Jacobine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties for mass spectrometry?
This compound is a toxic pyrrolizidine alkaloid (PA) found in plants of the Senecio genus.[1][2] For mass spectrometry, its most relevant properties are:
-
Monoisotopic Mass: 351.1682 g/mol [4]
-
Structure: It contains a tertiary amine within its necine base structure, which is readily protonated, making it highly suitable for positive ion mode analysis.[1]
Q2: What is the recommended ionization mode for this compound analysis?
Electrospray Ionization (ESI) in positive ion mode is the most common and effective technique for analyzing this compound and other pyrrolizidine alkaloids.[5][6] The tertiary amine in the this compound structure is easily protonated ([M+H]⁺), leading to high ionization efficiency and sensitivity.[7] While Atmospheric Pressure Chemical Ionization (APCI) can be used for some less polar, thermally stable compounds, ESI is generally preferred for PAs.[8][9]
Q3: What are the primary ions and adducts I should expect to see for this compound in positive ESI-MS?
When analyzing this compound (Monoisotopic Mass: 351.1682 Da), you should primarily look for the protonated molecule [M+H]⁺. Depending on the purity of the sample, mobile phase, and instrument cleanliness, you may also observe common adducts.
| Ion / Adduct Type | Formula | Approximate m/z | Notes |
| Protonated Molecule | [C₁₈H₂₅NO₆ + H]⁺ | 352.1757 | This is typically the most abundant ion and should be used for quantification.[5] |
| Sodium Adduct | [C₁₈H₂₅NO₆ + Na]⁺ | 374.1576 | Common when sodium salts are present in the sample or mobile phase.[10] |
| Potassium Adduct | [C₁₈H₂₅NO₆ + K]⁺ | 390.1315 | Less common than sodium but can appear. |
| Ammonium Adduct | [C₁₈H₂₅NO₆ + NH₄]⁺ | 369.1995 | May be observed if ammonium-based buffers (e.g., ammonium formate) are used. |
| This compound N-oxide Ion | [C₁₈H₂₅NO₇ + H]⁺ | 368.1704 | This compound can exist as an N-oxide, which has a different mass.[5] |
Troubleshooting Guide
Issue 1: Weak or No Signal for this compound
Q: I am injecting a this compound standard but see a very weak signal or no signal at all. What are the common causes and how can I fix this?
A: A weak or non-existent signal is a common issue that can typically be resolved by systematically checking the sample, liquid chromatography (LC) system, and mass spectrometer settings.[11][12]
Potential Causes & Solutions:
-
Incorrect Ionization Mode: Ensure the mass spectrometer is operating in Positive Ion Mode . This compound ionizes poorly in negative mode.
-
Suboptimal Source Parameters: ESI source settings have a major impact on signal intensity.[13] Verify and optimize parameters like capillary voltage, source temperature, and gas flows.
-
Sample Degradation or Low Concentration: Ensure your this compound standard is correctly prepared and has not degraded. Confirm the concentration is within the instrument's detection limits.
-
Mobile Phase Incompatibility: ESI works best with polar, protic solvents.[14] Using highly non-polar solvents or non-volatile buffers (e.g., phosphate) will suppress ionization. Switch to a compatible mobile phase such as acetonitrile/water with 0.1% formic acid.
-
Instrument Contamination or Clog: A dirty ion source or a clog in the sample path can lead to a dramatic loss in sensitivity.[15] Perform routine cleaning and maintenance as recommended by the manufacturer.
Below is a systematic workflow to troubleshoot a weak this compound signal.
Issue 2: Excessive In-Source Fragmentation
Q: My spectrum for this compound shows a weak [M+H]⁺ ion but many smaller fragment ions. How can I reduce this fragmentation?
A: This phenomenon is known as in-source fragmentation (ISF) or in-source collision-induced dissociation (CID).[16][17] It occurs when the analyte fragments in the ion source before reaching the mass analyzer. While sometimes useful for structural confirmation, it reduces the intensity of the precursor ion needed for quantification.[18][19]
Potential Causes & Solutions:
-
High Cone/Fragmentor/Nozzle Voltage: This is the most common cause.[17] This voltage controls the energy ions experience as they move from the atmospheric pressure region into the vacuum of the mass spectrometer. Higher voltages increase collisions with gas molecules, causing fragmentation.
-
High Source or Desolvation Temperature: While necessary for desolvation, excessively high temperatures can cause thermal degradation of labile molecules like this compound.
-
Solution: The primary way to control ISF is to reduce the energy applied to the ions in the source. Systematically lower the cone/fragmentor voltage in steps (e.g., by 5-10 V) while infusing a this compound standard and monitoring the ratio of the precursor ion [M+H]⁺ to its fragments.
The diagram below illustrates the relationship between cone voltage and the resulting mass spectrum for this compound.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Plant Extract by LC-MS/MS
This protocol provides a starting point for developing a robust method for this compound quantification.[6][20][21]
1. Sample Preparation (Acidic Extraction & SPE Cleanup)
-
Weigh 1 gram of homogenized plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid in 20% methanol.
-
Vortex for 1 minute, then shake on an orbital shaker for 2 hours.
-
Centrifuge at 4000 x g for 10 minutes.
-
Condition a strong cation exchange (SCX) SPE cartridge with 5 mL methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elute the alkaloids with 10 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase A and filter through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS System and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.[6]
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.[6]
-
Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Source Parameters (ESI+)
The following are recommended starting parameters. These should be optimized for your specific instrument.[22][23]
| Parameter | Recommended Starting Value | Purpose |
| Gas Temperature | 300 °C | Aids in solvent evaporation (desolvation). |
| Gas Flow (Nitrogen) | 10 L/min | Assists in desolvation. |
| Nebulizer Pressure | 35 psi | Controls the formation of fine droplets.[13] |
| Sheath Gas Temperature | 350 °C | Further aids in desolvation. |
| Sheath Gas Flow | 11 L/min | Helps shape and contain the ESI plume. |
| Capillary Voltage (Vcap) | 4000 V | Creates the high electric field for ionization.[14] |
| Nozzle/Cone Voltage | 30 V | Controls ion transfer and fragmentation (critical). |
4. MRM Transitions for Quantification
For quantitative analysis using a triple quadrupole mass spectrometer, monitor the following Multiple Reaction Monitoring (MRM) transitions. The primary transition is used for quantification and the secondary for confirmation. Collision energies (CE) should be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| This compound | 352.2 | 138.1 | Quantifier |
| This compound | 352.2 | 120.1 | Qualifier |
References
- 1. researchgate.net [researchgate.net]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. This compound | C18H25NO6 | CID 442741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound N-oxide | C18H25NO7 | CID 132282048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. support.waters.com [support.waters.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-source fragmentation [jeolusa.com]
- 18. Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. research-portal.uu.nl [research-portal.uu.nl]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
Reducing interference in Jacobine quantification from complex matrices
Welcome to the technical support center for the quantification of Jacobine in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex biological matrices like plasma or serum?
A1: The primary challenges in quantifying this compound, a pyrrolizidine alkaloid (PA), in complex matrices are matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, and the presence of endogenous interfering substances.[1][2] These factors can significantly impact the accuracy, precision, and sensitivity of the analysis.[1][2] Additionally, the low concentrations of this compound often present in biological samples require highly sensitive and specific analytical methods.
Q2: What is the recommended sample preparation technique for extracting this compound from complex matrices?
A2: A widely used and effective technique is solid-phase extraction (SPE) using a strong cation exchange sorbent, such as Oasis MCX.[3][4][5] This method takes advantage of the basic nature of this compound to achieve selective retention on the sorbent while allowing many matrix components to be washed away.[3][4][5] The general workflow involves conditioning the SPE cartridge, loading the acidified sample, washing away interferences, and finally eluting the purified this compound with an ammoniated organic solvent.[5][6]
Q3: How can I minimize matrix effects during this compound quantification by LC-MS/MS?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Optimized Sample Preparation: Thorough sample cleanup using techniques like SPE is essential to remove interfering matrix components before they enter the LC-MS/MS system.[7]
-
Chromatographic Separation: Fine-tuning the liquid chromatography method to achieve good separation between this compound and co-eluting matrix components can significantly reduce ion suppression or enhancement.[8]
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[9][10][11] Since a commercial SIL standard for this compound may not be readily available, a structurally similar PA with a stable isotope label could be considered as an alternative.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the study samples can help to compensate for matrix effects.[12]
-
Standard Addition: This method involves adding known amounts of a this compound standard to the actual samples to create a calibration curve within each sample's unique matrix, thereby accounting for specific matrix effects.[12]
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: this compound is typically analyzed using a reversed-phase C18 column with a gradient elution.[4][13]
-
Mobile Phase A: An aqueous solution containing a weak acid and a buffer, such as 5 mM ammonium formate and 0.1% formic acid in water.[4][13]
-
Mobile Phase B: An organic solvent like methanol or acetonitrile with similar additives.[4][13]
-
Ionization Mode: Positive electrospray ionization (ESI+) is used as this compound readily forms protonated molecules.[3][13]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[3][13]
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification experiments.
Problem 1: Low or No Recovery of this compound After SPE
| Possible Cause | Troubleshooting Step |
| Incorrect SPE Sorbent | Ensure you are using a strong cation exchange (MCX) sorbent suitable for retaining basic compounds like this compound.[3][5] |
| Improper Sample pH | The sample should be acidified (e.g., with sulfuric acid or formic acid) before loading onto the MCX cartridge to ensure this compound is protonated and can bind to the sorbent.[4][5] |
| Incomplete Elution | The elution solvent must be sufficiently basic to neutralize the charge on this compound and release it from the sorbent. A common eluent is a mixture of ammonia in an organic solvent like methanol or acetonitrile.[5][6] Ensure the elution volume is adequate. |
| SPE Cartridge Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of the analyte. Consider using a larger cartridge or diluting the sample.[14] |
Problem 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure all samples are treated identically during the extraction process. Automated SPE systems can improve reproducibility.[15][16] |
| Matrix Effects | Significant and variable matrix effects between samples can cause high variability. Implement a robust internal standard strategy, preferably with a stable isotope-labeled analog of this compound.[9][10] If a SIL-IS is unavailable, consider the standard addition method.[12] |
| LC-MS/MS System Instability | Check for fluctuations in pump pressure, inconsistent spray in the ion source, or temperature variations. A system suitability test before each run can help identify instrument issues. |
Problem 3: Co-eluting Peaks Interfering with this compound Quantification
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | Optimize the LC gradient to better separate this compound from interfering peaks. Experiment with different mobile phase compositions or a column with a different chemistry.[8] |
| Insufficient Sample Cleanup | Improve the SPE wash step to remove more of the interfering compounds. You can try using a stronger wash solvent that does not elute this compound. |
| Isomeric Interference | This compound may have isomers that are difficult to separate chromatographically. High-resolution mass spectrometry can help differentiate between compounds with the same nominal mass. Ion mobility spectrometry can also be a powerful tool for separating isomers.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Human plasma sample
-
Oasis MCX SPE Cartridges (e.g., 3 cc, 60 mg)
-
0.1 M Sulfuric Acid
-
Methanol
-
5% Ammonium Hydroxide in Methanol (v/v)
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw human plasma samples on ice.
-
To 1 mL of plasma, add 1 mL of 0.1 M sulfuric acid.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis MCX cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol followed by 3 mL of 0.1 M sulfuric acid. Do not let the cartridges go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridges with 3 mL of 0.1 M sulfuric acid to remove polar interferences.
-
Wash the cartridges with 3 mL of methanol to remove non-polar interferences.
-
Dry the cartridges under high vacuum for 5 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute this compound from the cartridges by passing 2 x 2 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Matrix-Matched Calibration for this compound Quantification
Objective: To prepare a set of calibration standards in a blank matrix to compensate for matrix effects.
Materials:
-
Blank human plasma (screened for the absence of this compound)
-
This compound analytical standard of known concentration
-
Solvents and reagents for SPE (as in Protocol 1)
Procedure:
-
Prepare a Pooled Blank Matrix Extract:
-
Pool several lots of blank human plasma.
-
Extract a sufficient volume of the pooled plasma using the SPE protocol described in Protocol 1.
-
This pooled, extracted blank matrix will be used as the diluent for the calibration standards.
-
-
Prepare a this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the this compound stock solution to create a series of working standard solutions at various concentrations.
-
-
Prepare Matrix-Matched Calibration Standards:
-
Spike appropriate volumes of the working standard solutions into aliquots of the pooled blank matrix extract to create a calibration curve with at least 5-7 concentration levels covering the expected range of this compound in the samples.
-
Ensure the final volume of the spiked standards is consistent.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards alongside the unknown samples using the same LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the matrix-matched calibration curve.
-
Quantitative Data Summary
The following tables summarize typical performance data for pyrrolizidine alkaloid analysis, which can be used as a benchmark for this compound quantification.
Table 1: Recovery of Pyrrolizidine Alkaloids using Oasis MCX SPE from Animal-Derived Foods[3]
| Analyte | Spiked Level (µg/kg) | Average Recovery (%) | RSD (%) |
| This compound | 10 | 85.2 | 6.5 |
| 20 | 88.1 | 5.2 | |
| 50 | 90.5 | 4.1 | |
| Senecionine | 10 | 82.4 | 7.1 |
| 20 | 85.9 | 5.8 | |
| 50 | 88.3 | 4.5 | |
| Retrorsine | 10 | 80.1 | 7.8 |
| 20 | 83.5 | 6.2 | |
| 50 | 86.2 | 5.0 |
Table 2: Comparison of Matrix Effects in Different Biological Fluids for a Panel of Pharmaceuticals[12][17][18]
(Note: This table provides a general illustration of matrix effects. Specific values for this compound may vary.)
| Analyte Class | Matrix | Typical Matrix Effect |
| Basic Drugs | Plasma | Ion Suppression (-10% to -50%) |
| Urine | Ion Suppression (-20% to -70%) | |
| Acidic Drugs | Plasma | Ion Enhancement (+5% to +30%) |
| Urine | Ion Suppression (-5% to -40%) |
Visualizations
Diagram 1: General Workflow for this compound Quantification
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 9 Pyrrolizidine Alkaloids in Animal derived Foods by HPLC-MS/MS [fxcsxb.com]
- 4. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bfr.bund.de [bfr.bund.de]
- 6. lcms.cz [lcms.cz]
- 7. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 8. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 10. 13C Labeled internal standards | LIBIOS [libios.fr]
- 11. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gilson.com [gilson.com]
- 16. youtube.com [youtube.com]
- 17. Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Jacobine Detection in Feed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Jacobine, a toxic pyrrolizidine alkaloid (PA), in complex feed matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying this compound in feed samples?
A1: The most widely accepted method for sensitive and selective determination of pyrrolizidine alkaloids (PAs) like this compound in feed is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for the detection of trace amounts of the toxin.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) systems can further enhance separation efficiency, especially for isomeric PAs that may be present in the sample.[3]
Q2: How can I minimize the impact of the feed matrix on my analytical results?
A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge in feed samples.[4][5][6] To mitigate these effects, several strategies can be employed:
-
Effective Sample Clean-up: Use Solid-Phase Extraction (SPE) with cation exchange cartridges to purify the extract and remove interfering components.[1][2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[3][5]
-
Dilution: A simple "dilute and shoot" approach after extraction can be effective for some matrices, reducing the concentration of interfering substances.[4]
-
Use of Internal Standards: Incorporating isotopically labeled internal standards can help correct for variations in instrument response and matrix effects.[5]
Q3: Are there alternative or screening methods available for this compound detection?
A3: While LC-MS/MS is the gold standard for confirmation and quantification, immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) can be used for rapid screening of a large number of samples.[7][8] The sensitivity of these assays can be enhanced through various signal amplification strategies, including the use of nanoparticles or enzyme-based amplification systems.[9][10][11] However, results from immunoassays should typically be confirmed by a chromatographic method like LC-MS/MS.
Troubleshooting Guide
Problem 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step | Recommendation |
| Inefficient Extraction | Optimize the extraction solvent and pH. | PAs are typically extracted under acidic conditions. A common approach is using 0.05 M sulphuric acid or 2% formic acid.[1][2] The choice of organic solvent (e.g., methanol, acetonitrile) can also be critical. |
| Analyte Loss During Clean-up | Review the Solid-Phase Extraction (SPE) protocol. | Ensure the correct SPE cartridge type is used (e.g., cation exchange).[1] Optimize the washing and elution steps. A newly developed solvent mixture consisting of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine has shown good results for eluting PAs from cartridges.[1] |
| Analyte Degradation | Check sample handling and storage conditions. | Minimize sample exposure to high temperatures and light. Store extracts at low temperatures prior to analysis. |
Problem 2: Poor Sensitivity / High Limit of Quantification (LOQ)
| Possible Cause | Troubleshooting Step | Recommendation |
| Suboptimal MS/MS Parameters | Tune the mass spectrometer for this compound. | Optimize parameters such as collision energy and fragmentor voltage for the specific transitions of this compound and its N-oxide to maximize signal intensity. |
| Ineffective Chromatographic Separation | Adjust the LC mobile phase and gradient. | The mobile phase typically consists of water and an organic solvent (methanol or acetonitrile) with an additive like formic acid to improve peak shape and ionization efficiency.[3] An ACQUITY UPLC HSS T3 column is effective for separating various PAs.[3] |
| High Background Noise | Improve the sample clean-up procedure. | High background from the matrix can obscure the analyte signal. Re-evaluate the SPE clean-up or consider additional purification steps. Immunoaffinity columns can also be used for highly specific clean-up.[12] |
Quantitative Data Summary
The following table summarizes validation parameters from a developed LC-MS method for PA detection in feed, demonstrating the performance that can be achieved with an optimized protocol.[1]
| Parameter | Value Range | Concentration Levels Tested (µg/kg) |
| Recovery | 84.1% to 112.9% | 5, 20, and 100 |
| Repeatability (RSDr) | 3.0% to 13.6% | 5, 20, and 100 |
| Reproducibility (RSDw) | 4.8% to 18.9% | 5, 20, and 100 |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis for PAs in Feed
This protocol is based on a validated method for determining PAs in feed materials.[1]
1. Extraction: a. Weigh a representative portion of the ground feed sample. b. Add an appropriate volume of 0.05 M sulphuric acid. c. Shake or vortex vigorously for a specified time (e.g., 60 minutes). d. Centrifuge the sample to pellet solid material. e. Collect the supernatant for the clean-up step.
2. Solid-Phase Extraction (SPE) Clean-up: a. Condition a cation exchange SPE cartridge (e.g., Strata X) with methanol followed by water.[1] b. Load the acidic supernatant from the extraction step onto the cartridge. c. Wash the cartridge with 12 mL of water, followed by 12 mL of methanol, and then 6 mL of ethyl acetate to remove interferences.[1] d. Dry the cartridge under a vacuum. e. Elute the PAs using 12 mL of a solvent mixture containing ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v).[1]
3. Final Sample Preparation: a. Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[1] b. Reconstitute the residue in a small, precise volume (e.g., 0.4 mL) of a water and methanol mixture.[1] c. Filter the reconstituted solution through a 0.2 μm syringe filter into an autosampler vial.[1]
4. LC-MS/MS Analysis:
- LC System: Agilent 1200 Series or equivalent.[1]
- Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or similar.[3]
- Mobile Phase A: Water with 0.1% formic acid.[3]
- Mobile Phase B: Methanol with 0.1% formic acid.[3]
- Flow Rate: 0.3 mL/min.[3]
- Injection Volume: 3 µL.[3]
- MS System: Triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM).
Visualizations
References
- 1. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Sensitive enzyme-linked immunosorbent assay and rapid one-step immunochromatographic strip for fumonisin B1 in grain-based food and feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a highly sensitive and specific enzyme-linked immunosorbent assay for detection of Sudan I in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. mdpi.com [mdpi.com]
- 11. Dramatically Enhancing the Sensitivity of Immunoassay for Ochratoxin A Detection by Cascade-Amplifying Enzyme Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Preventing degradation of Jacobine during sample storage
Welcome to the technical support center for Jacobine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species. Many PAs, including potentially this compound, are known for their hepatotoxicity, which is a significant concern in drug development and toxicology studies. Ensuring the stability of this compound in samples is crucial for accurate experimental results, as degradation can lead to a loss of the parent compound and the formation of potentially interfering byproducts.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of pyrrolizidine alkaloids, the primary factors contributing to the degradation of this compound are likely to be:
-
pH: PAs are generally more stable in acidic to neutral solutions. Alkaline conditions can lead to rapid degradation.[1]
-
Light: Exposure to ultraviolet (UV) radiation can induce photodegradation of PAs.[1] It is advisable to protect samples from direct light.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides and other degradation products.
Q3: What are the recommended general storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Refrigerated at 2-8°C for short-term storage and frozen at -20°C or below for long-term storage.
-
Light: Stored in amber or opaque containers to protect from light.
-
Atmosphere: Stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent oxidation.
-
Container: Use tightly sealed vials to prevent solvent evaporation and contamination.
Q4: What are the expected degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, studies on other pyrrolizidine alkaloids suggest that degradation can lead to the formation of N-oxides and isomers of the parent compound or its N-oxide.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound samples.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound concentration in stored samples. | Degradation due to improper storage conditions. | 1. Verify Storage Temperature: Ensure samples are stored at the recommended temperature (-20°C or below for long-term).2. Check for Light Exposure: Confirm that samples are stored in light-protecting containers.3. Assess pH of the Solution: If samples are in solution, measure the pH. PAs are more stable in acidic to neutral pH.[1]4. Inert Atmosphere: For long-term storage of dry powder, ensure it was stored under an inert atmosphere. |
| Evaporation of Solvent. | 1. Inspect Vial Seals: Check that vial caps are tightly sealed.2. Use High-Quality Vials: Employ vials with secure closures designed for long-term storage. | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Review Storage History: Analyze the storage conditions and duration to identify potential causes of degradation (e.g., exposure to light, high temperature, or non-optimal pH).2. Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored sample with that of a freshly prepared standard to identify new peaks.3. Mass Spectrometry Analysis: Use LC-MS/MS to identify the mass of the unknown peaks and compare them to potential degradation products like this compound N-oxide or isomers.[1] |
| Inconsistent analytical results between replicates. | Sample heterogeneity due to precipitation. | 1. Visual Inspection: Check for any visible precipitate in the sample vial.2. Ensure Complete Dissolution: Before taking an aliquot, ensure the entire sample is fully dissolved. Gentle warming and vortexing may be necessary. Always allow the sample to return to room temperature before analysis.3. Solvent Compatibility: Verify that this compound is soluble in the chosen solvent at the storage temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for use as analytical standards.
Materials:
-
This compound (solid)
-
Solvent (e.g., methanol, acetonitrile, or a suitable buffer)
-
Class A volumetric flasks
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibrate: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to a volumetric flask. Add a small amount of the chosen solvent and sonicate or vortex until fully dissolved.
-
Dilution: Bring the solution to the final volume with the solvent and mix thoroughly. This is your stock solution.
-
Working Solutions: Prepare working solutions by diluting the stock solution to the desired concentrations using the same solvent.
-
Storage: Transfer the stock and working solutions to amber glass vials, cap tightly, and store at the recommended temperature (-20°C or below for long-term).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound at 105°C for 24 hours.
-
Photodegradation: this compound solution exposed to UV light (e.g., 254 nm) for 24 hours.[1]
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., in methanol or water:acetonitrile) at a known concentration. For thermal degradation, use the solid compound.
-
Stress Application: Expose the samples to the different stress conditions for the specified duration. Include a control sample stored under normal conditions.
-
Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples (stressed and control) using a suitable analytical method, such as UPLC-MS/MS, to determine the extent of degradation and identify any degradation products.
Data Presentation
The following table summarizes the stability of pyrrolizidine alkaloids under different conditions, which can serve as a general guide for this compound.
| Condition | Solvent/Matrix | Temperature | Duration | Degradation (%) | Reference |
| Acidic | Aqueous Solution (pH not specified) | Not specified | Not specified | Stable | [1] |
| Neutral | Aqueous Solution (pH not specified) | Not specified | Not specified | Stable | [1] |
| Alkaline | Aqueous Solution (pH not specified) | Not specified | 24 hours | 50 | [1] |
| UV Radiation | Aqueous Solution | Not specified | Not specified | Significant Degradation | [1] |
| Visible Light | Aqueous Solution | Not specified | Not specified | Minimal Degradation | [1] |
Visualizations
Logical Workflow for Investigating this compound Degradation
References
Technical Support Center: Method Development for Separating Jacobine from Co-eluting Alkaloids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Jacobine from co-eluting pyrrolizidine alkaloids (PAs).
Troubleshooting Guide
One of the primary challenges in the analysis of pyrrolizidine alkaloids is the co-elution of isomers, which can complicate chromatographic separation and mass spectrometric identification.[1] The following table summarizes common issues and potential solutions encountered during method development for separating this compound.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Poor resolution between this compound and a co-eluting peak | Inadequate mobile phase composition. | Modify the mobile phase gradient, pH, or organic modifier. For reversed-phase HPLC, weakening the mobile phase can increase retention time and improve separation.[2][3] Consider adding ion-pairing reagents like tetramethylammonium chloride to the aqueous component of the mobile phase to improve the separation of alkaloids.[4] | Improved separation of target peaks. |
| Incorrect column chemistry. | Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms. A bidentate reversed-phase C18 column can be effective for separating closely related alkaloids.[5] | Enhanced selectivity and resolution. | |
| Suboptimal temperature. | Adjust the column temperature. Higher temperatures can decrease viscosity and improve efficiency, but may also alter selectivity. | Sharper peaks and potentially altered elution order. | |
| Peak tailing for this compound | Secondary interactions with residual silanols on the stationary phase. | Use a mobile phase with a low pH (acidic modifier like formic acid) to suppress silanol activity.[6] Alternatively, a high pH mobile phase (e.g., pH 10.5 with ammonium formate) can also be effective for alkaloid separation.[5] Employ an end-capped column. | Symmetrical peak shape. |
| Overloading of the column. | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. | |
| Peak fronting | Sample solvent and mobile phase mismatch. | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.[7] | Improved peak shape. |
| Column equilibration issue. | Increase the column equilibration time between injections, especially when running gradients.[7] | Consistent retention times and peak shapes. | |
| Low sensitivity or poor ionization of this compound in LC-MS/MS | Inappropriate mobile phase additive for ESI. | Optimize the concentration and type of acid (e.g., formic acid, acetic acid) or buffer (e.g., ammonium formate, ammonium acetate) in the mobile phase to enhance protonation in positive ion mode.[1] | Increased signal intensity for the target analyte. |
| Matrix effects suppressing the signal. | Implement a more effective sample clean-up procedure, such as solid-phase extraction (SPE).[8] Dilute the sample if sensitivity allows. Use matrix-matched calibration standards. | Reduced signal suppression and improved accuracy. |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating this compound and other pyrrolizidine alkaloids?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most widely used techniques for the analysis of pyrrolizidine alkaloids.[1][8] These methods offer the high sensitivity and selectivity required for detecting low levels of PAs in complex matrices.[8][9] Gas chromatography (GC) can also be used, but often requires derivatization of the alkaloids.[10]
Q2: How can I improve the extraction of this compound from a complex plant matrix?
A2: The extraction of PAs, which exist as tertiary amines and their N-oxides, is most effective using polar organic solvents or acidified aqueous solutions.[8] A common approach involves solid-liquid extraction with a mixture of methanol and water, often acidified with sulfuric acid to a concentration of 0.05 M to ensure the protonation of the alkaloids and improve their solubility in the aqueous phase.[11][12] The use of techniques like ultrasonic baths can enhance extraction efficiency.[11]
Q3: What is a suitable sample clean-up procedure before LC-MS/MS analysis of this compound?
A3: Solid-Phase Extraction (SPE) is a highly effective clean-up technique for removing matrix interferences prior to the analysis of PAs.[1] Cation-exchange cartridges, such as Oasis MCX, are commonly used. The acidic extract is loaded onto the cartridge, which is then washed with water and methanol to remove interferences. The PAs are subsequently eluted with a basic organic solvent mixture, such as ethyl acetate:methanol:acetonitrile with ammonium hydroxide.
Q4: How can I confirm if a peak co-eluting with this compound is an isomer?
A4: Co-eluting isomers will have the same molecular weight and often very similar fragmentation patterns in MS/MS, making them difficult to distinguish.[1] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. If chromatographic separation is not fully achieved, techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can be employed to separate ions based on their size and shape, which can help differentiate isomers.[13]
Q5: What are some general strategies to resolve co-eluting peaks in HPLC?
A5: To resolve co-eluting peaks, you can manipulate the three main factors in the resolution equation: capacity factor (k'), selectivity (α), and efficiency (N).[3]
-
Capacity Factor (k'): Adjust the retention of the analytes by modifying the strength of the mobile phase. In reversed-phase HPLC, a weaker mobile phase (less organic solvent) will increase retention.[2][3]
-
Selectivity (α): Change the relative retention of the two compounds. This can be achieved by changing the stationary phase chemistry (e.g., from C18 to a phenyl or cyano column), the organic modifier in the mobile phase (e.g., acetonitrile to methanol), or the mobile phase pH.[3]
-
Efficiency (N): Increase the number of theoretical plates to obtain narrower peaks. This can be done by using a longer column, a column with smaller particles, or by optimizing the flow rate.[3]
Experimental Protocols
Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE) Clean-up
This protocol is a general guideline for the extraction and clean-up of pyrrolizidine alkaloids from a plant matrix.
1. Extraction:
- Weigh 1.0 g of the homogenized and dried plant material into a 50 mL centrifuge tube.
- Add 20 mL of an extraction solution of 0.05 M sulfuric acid in a 1:1 (v/v) mixture of methanol and water.
- Vortex the sample for 10 minutes.
- Centrifuge the tube at 5000 x g for 10 minutes.
- Collect the supernatant for the SPE clean-up.
2. SPE Clean-up (using Oasis MCX cartridges):
- Condition an Oasis MCX cartridge (150 mg, 6 cc) with 3 mL of methanol, followed by 3 mL of water.
- Load 2 mL of the supernatant from the extraction step onto the cartridge.
- Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.
- Elute the pyrrolizidine alkaloids with 6 mL of a solvent mixture consisting of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) containing 1% ammonium hydroxide and 1% triethylamine.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.
- Reconstitute the residue in 1 mL of a 95:5 (v/v) mixture of water and methanol for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Method Parameters
This protocol provides a starting point for the development of an HPLC-MS/MS method for the analysis of this compound. Optimization will be required based on the specific instrument and co-eluting alkaloids.
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.[1]
-
Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in 95% methanol.[1]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C[1]
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound and other target alkaloids need to be optimized.
Visualizations
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future [mdpi.com]
- 10. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bfr.bund.de [bfr.bund.de]
- 12. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Genotoxic Effects of Jacobine and Monocrotaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the genotoxicity of two pyrrolizidine alkaloids (PAs), Jacobine and Monocrotaline. Both compounds are known for their potential to damage genetic material, a critical consideration in toxicology and drug development. This document summarizes key experimental findings, presents quantitative data in a comparative format, details the methodologies of pivotal assays, and visualizes the underlying molecular pathways.
Executive Summary
This compound and Monocrotaline are both hepatotoxic pyrrolizidine alkaloids that require metabolic activation to exert their genotoxic effects. The primary mechanism of their genotoxicity involves the formation of reactive pyrrolic metabolites that can bind to DNA, leading to the formation of DNA adducts, DNA cross-links, and consequently, chromosomal aberrations and gene mutations. While both compounds are established as genotoxic, the available quantitative data suggests differences in their potency.
Data Presentation: Comparative Genotoxicity
The following tables summarize the quantitative data on the genotoxicity of this compound and Monocrotaline from various studies. It is important to note that direct comparative studies are limited, and data has been compiled from multiple sources.
| Genotoxicity Endpoint | This compound | Monocrotaline | Test System | Reference |
| DNA Repair Synthesis | Positive (Induces DNA repair) | Positive (Induces DNA repair) | Rat Hepatocyte Primary Culture | [1][2] |
| DNA Cross-linking | Potent (as a macrocyclic diester) | Less potent than other macrocyclic diesters | Madin-Darby Bovine Kidney (MDBK) cells | [3] |
| Micronucleus Induction | Data not available | Positive (Effective clastogen in vivo) | Mouse bone marrow | [3] |
| Benchmark Dose (BMD) for Genotoxicity | Data not available | BMDL values between 25 and 154 µM (in HepG2-CYP3A4 cells) | Human HepG2 liver cells with CYP3A4 overexpression | [4] |
Note: The potency of DNA cross-linking for this compound is inferred from studies on other macrocyclic diester PAs, which are structurally similar. Direct quantitative data for this compound is limited in the current literature.
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below. These protocols are based on established methods and have been adapted for the study of pyrrolizidine alkaloids.
Hepatocyte Primary Culture-DNA Repair Test
This assay is used to assess the ability of a substance to induce DNA damage that is subsequently repaired.
-
Cell Culture: Primary hepatocytes are isolated from rats and cultured.
-
Treatment: The hepatocytes are exposed to various concentrations of this compound or Monocrotaline.
-
Radiolabeling: 3H-thymidine is added to the culture medium.
-
Measurement of DNA Repair: Unscheduled DNA synthesis (UDS), an indicator of DNA repair, is measured by autoradiography or liquid scintillation counting. An increase in 3H-thymidine incorporation in non-S-phase cells indicates a positive genotoxic effect.[1][2]
Alkaline Elution Assay for DNA Cross-linking
This method is employed to measure DNA interstrand cross-links.
-
Cell Treatment and Lysis: Cells (e.g., MDBK cells) are treated with the test compound, followed by lysis to release the DNA.
-
Elution: The DNA is eluted through a filter under alkaline conditions. Cross-linked DNA elutes more slowly than non-cross-linked DNA.
-
Quantification: The amount of DNA remaining on the filter after a specific time is quantified, providing a measure of the extent of DNA cross-linking.[3]
In Vivo Micronucleus Test
This assay detects chromosomal damage or damage to the mitotic apparatus.
-
Animal Dosing: Rodents (e.g., mice) are administered the test substance (e.g., Monocrotaline) via an appropriate route (e.g., intraperitoneal injection).[3]
-
Sample Collection: Bone marrow is collected at specific time points after treatment.
-
Slide Preparation and Staining: Bone marrow smears are prepared and stained (e.g., with acridine orange) to visualize micronuclei in polychromatic erythrocytes (PCEs).
-
Scoring: The frequency of micronucleated PCEs is determined by microscopic analysis. A significant increase in micronucleated PCEs in treated animals compared to controls indicates a positive result.[3][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways involved in the genotoxicity of these compounds and a typical experimental workflow for assessing genotoxicity.
Signaling Pathway of Pyrrolizidine Alkaloid-Induced DNA Damage
Pyrrolizidine alkaloids like this compound and Monocrotaline require metabolic activation to become genotoxic. The resulting reactive metabolites form DNA adducts, which can trigger a cascade of cellular responses.
Experimental Workflow for Genotoxicity Assessment
The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like this compound or Monocrotaline.
References
- 1. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Micronuclei in mice treated with monocrotaline with and without phenobarbital pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the rat bone marrow and peripheral blood micronucleus test using monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LC-MS/MS Methods for Jacobine in Herbal Supplements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing popularity of herbal supplements has brought heightened scrutiny to their safety and quality. A significant concern is the presence of pyrrolizidine alkaloids (PAs), a class of natural toxins produced by various plant species. Jacobine is a notable PA known for its potential hepatotoxicity. Consequently, robust and validated analytical methods are crucial for the accurate detection and quantification of this compound in complex herbal matrices. This guide provides a comparative overview of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound and other PAs in herbal supplements, supported by experimental data from various studies.
Comparative Analysis of LC-MS/MS Method Performance
The validation of an analytical method is essential to ensure reliable and reproducible results. Key validation parameters for LC-MS/MS methods include linearity, recovery (a measure of accuracy), precision, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes the performance of different LC-MS/MS methods for the analysis of PAs, including those structurally similar to this compound, in various plant-based matrices.
| Method Reference | Matrix | Analytes | Linearity (R²) | Recovery (%) | Precision (%RSD) | LOQ (µg/kg) |
| --INVALID-LINK-- | Green tea, chamomile tea, rooibos tea, oregano, cumin seeds, honey | 35 PAs | Not Specified | Not Specified | Not Specified | 1.2 (sum of coeluting isomers), 0.6 (individual PAs) |
| 1[1] | Plants (common comfrey, tansy ragwort, blueweed, hound's tongue) and honey | 4 PAs and 1 PA N-oxide (lycopsamine, senecionine, senecionine N-oxide, heliosupine, echimidine) | Not Specified | 84.6 - 108.2 | 3.8 - 20.8 | Not Specified |
| 2[2] | Herbal medicines (Atractylodis Rhizoma Alba, Alba Chrysanthmi Flos, Leonuri Herba, Gastrodiae Rhizoma, Glycyrrhizae Radix) | 28 PAs | Not Specified | 67.1 - 151.7 | Not Specified | Not Specified |
| 3[3] | Tea, honey, milk | 24 PAs | Not Specified | 64.5 - 112.2 | < 15 | 0.015 - 0.75 |
| 4[4] | Honey, herbal tea | 28 PAs | Not Specified | 80 - 120 (honey), 70 - 85 (herbal tea) | Not Specified | Below minimum requirements by German Federal Office of Consumer Protection and Food Safety |
Detailed Experimental Protocols
The successful analysis of this compound in herbal supplements relies on a well-defined experimental protocol encompassing sample preparation, liquid chromatography, and mass spectrometry.
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
A common and effective approach for extracting PAs from complex matrices involves an acidic extraction followed by a clean-up step using solid-phase extraction (SPE).
-
Extraction:
-
Weigh 2.0 g ± 0.1 g of the homogenized herbal supplement into a centrifuge tube.
-
Add 20 mL of an extraction solution, typically 0.05 M sulfuric acid in 50% methanol.[2][5]
-
Thoroughly wet the sample material and sonicate for 15 minutes at ambient temperature.[6]
-
Centrifuge the sample for 10 minutes at approximately 3800 x g.[6]
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process on the remaining solid pellet with another 20 mL of the extraction solution.
-
Combine the supernatants.
-
-
SPE Clean-up (using a mixed-mode cationic exchange cartridge):
-
Condition the SPE cartridge (e.g., Oasis MCX) with methanol followed by 0.05 M sulfuric acid.[2]
-
Load the combined acidic extract onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the PAs with an ammoniated organic solvent mixture, such as ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.
-
Reconstitute the residue in a suitable solvent, typically a mixture of water and methanol (e.g., 95:5 v/v), for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
The chromatographic separation of this compound and other PAs is typically achieved using a C18 or a similar reversed-phase column.
-
Column: A high-resolution column, such as a Waters ACQUITY UPLC BEH C18 or an X-Bridge C18, is commonly used.[5]
-
Mobile Phase: A gradient elution is employed using a binary solvent system:
-
Gradient Program: The gradient starts with a high percentage of aqueous phase (Solvent A) and gradually increases the percentage of the organic phase (Solvent B) to elute the PAs based on their polarity. A typical gradient might run over 10-15 minutes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Tandem Mass Spectrometry (MS/MS)
Detection and quantification are performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operated in positive electrospray ionization (ESI+) mode.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for the analysis of PAs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] In MRM mode, specific precursor-to-product ion transitions are monitored for each target analyte.
-
MRM Transitions: For this compound, specific precursor and product ions would be selected. For example (these are illustrative and should be optimized experimentally):
-
Precursor ion (Q1): [M+H]+ of this compound
-
Product ions (Q3): At least two characteristic fragment ions for confirmation and quantification.
-
-
Optimization: Parameters such as collision energy and cone voltage are optimized for each PA to achieve the best sensitivity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in herbal supplements.
Caption: Workflow for this compound analysis in herbal supplements.
Conclusion
The LC-MS/MS methods described provide the necessary sensitivity and selectivity for the reliable determination of this compound in complex herbal supplement matrices. The choice of a specific method may depend on the available instrumentation, the desired range of PAs to be analyzed, and the specific characteristics of the herbal matrix. Proper method validation is paramount to ensure the accuracy and reliability of the results, which is critical for regulatory compliance and consumer safety. The presented protocols and comparative data serve as a valuable resource for laboratories involved in the quality control of herbal supplements.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS | MDPI [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. bfr.bund.de [bfr.bund.de]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of antibodies developed for the detection of Jacobine and other structurally related pyrrolizidine alkaloids (PAs). The information presented is supported by experimental data from published studies, offering insights into the specificity and potential applications of these antibodies in research and diagnostics.
Comparison of Antibody Cross-Reactivity
The specificity of antibodies raised against pyrrolizidine alkaloids is crucial for the development of reliable immunoassays. The following table summarizes the cross-reactivity of different antibodies with this compound and other significant PAs. The data is primarily derived from competitive enzyme-linked immunosorbent assays (cELISA), with cross-reactivity calculated based on the concentration of the competing alkaloid required to cause 50% inhibition (IC50) of the antibody-antigen binding.
| Target Alkaloid (Immunogen) | Antibody | This compound | Senecionine | Retrorsine | Senkirkine | Reference |
| Senecionine | senAb | 100% | 121% | 100% | <0.1% | [1] |
| Retrorsine | Monoclonal | No cross-reactivity with Jacoline* | Binding observed | 100% | No cross-reactivity | [2] |
*Jacoline is a stereoisomer of this compound.
Experimental Protocols
The data presented in this guide were primarily obtained using competitive direct Enzyme-Linked Immunosorbent Assay (cdELISA). Below is a detailed methodology synthesized from relevant studies.
Competitive Direct ELISA for Pyrrolizidine Alkaloid Detection
This protocol outlines the key steps for determining the cross-reactivity of antibodies against various pyrrolizidine alkaloids.
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: 0.1 M Phosphate buffer, pH 6.0, with 0.05% BSA.
-
Antibody Solution: Polyclonal or monoclonal antibodies diluted in blocking buffer to the optimal concentration (predetermined by titration).
-
HRP-Conjugated Tracer: Pyrrolizidine alkaloid-horseradish peroxidase (HRP) conjugate diluted in assay buffer.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2.5 M Sulfuric acid.
-
Standard Solutions: Serial dilutions of this compound, Senecionine, Retrorsine, and Senkirkine in assay buffer.
2. ELISA Plate Coating:
-
Microtiter plates are coated with 100 µL/well of the appropriate antibody diluted in coating buffer.
-
The plates are incubated overnight at 4°C.
3. Washing and Blocking:
-
The coating solution is discarded, and the plates are washed three times with washing buffer.
-
The remaining protein-binding sites are blocked by adding 200 µL/well of blocking buffer and incubating for 1 hour at 37°C.
-
After incubation, the plates are washed again three times with washing buffer.
4. Competitive Reaction:
-
50 µL of standard solutions or samples containing the pyrrolizidine alkaloids are added to the wells.
-
50 µL of the HRP-conjugated tracer is then added to each well.
-
The plate is incubated for 1 hour at 37°C on a microplate shaker.
5. Detection:
-
The plate is washed five times with washing buffer to remove unbound reagents.
-
100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.
6. Data Analysis:
-
The optical density (OD) is measured at 450 nm using a microplate reader.
-
A standard curve is generated by plotting the OD values against the logarithm of the alkaloid concentration.
-
The IC50 values are determined from the standard curve.
-
The percentage of cross-reactivity is calculated using the following formula: (IC50 of the target alkaloid / IC50 of the competing alkaloid) x 100%.
Visualizations
To better understand the cross-reactivity patterns and the experimental workflow, the following diagrams are provided.
Caption: Competitive Direct ELISA Workflow.
Caption: Chemical Structures of Related Pyrrolizidine Alkaloids.
References
A Comparative Guide to the Metabolic Pathways of Jacobine and Retrorsine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two structurally related hepatotoxic pyrrolizidine alkaloids (PAs), jacobine and retrorsine. Understanding the biotransformation of these compounds is critical for assessing their toxicity and developing potential therapeutic interventions. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the metabolic pathways.
Introduction
This compound and retrorsine are macrocyclic diester pyrrolizidine alkaloids that share a common retronecine base. Their toxicity is primarily mediated by metabolic activation in the liver, leading to the formation of highly reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules, including DNA and proteins, resulting in hepatotoxicity, genotoxicity, and carcinogenicity. The metabolic pathways of these alkaloids involve a delicate balance between toxification and detoxification reactions.
Metabolic Pathways: An Overview
The metabolism of both this compound and retrorsine can be broadly divided into Phase I and Phase II reactions.
-
Phase I Metabolism: This phase is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. It involves two main competing pathways:
-
Bioactivation (Toxification): Dehydrogenation of the pyrrolizidine nucleus to form a reactive, electrophilic pyrrolic ester, also known as a dehydroalkaloid. For both this compound and retrorsine, this results in the formation of dehydroretronecine (DHP).
-
Detoxification: N-oxidation of the tertiary nitrogen of the retronecine base to form the corresponding N-oxide. N-oxides are generally more water-soluble and less toxic than the parent alkaloids and their pyrrolic esters.
-
-
Phase II Metabolism: This phase involves the conjugation of the reactive pyrrolic esters with endogenous molecules, leading to their detoxification and excretion. The primary conjugation reaction for these PAs is with glutathione (GSH), a reaction that can be spontaneous but is also catalyzed by glutathione S-transferases (GSTs).
Quantitative Comparison of Metabolic Rates
The balance between the bioactivation and detoxification pathways is a key determinant of the overall toxicity of this compound and retrorsine. The following table summarizes available quantitative data on the in vitro metabolism of these two alkaloids in rat liver microsomes.
| Parameter | This compound | Retrorsine | Reference |
| Metabolite Formation Rate | |||
| Dehydroretronecine (DHP) (nmol/mg protein/min) | Data indicates formation, but specific rate not available in reviewed literature. | 4.8 ± 0.1 | [1] |
| N-oxide (nmol/mg protein/min) | Data indicates formation, but specific rate not available in reviewed literature. | 17.6 ± 0.5 | [1] |
| Enzyme Kinetics | |||
| Vmax/Km (µL/min/mg protein) | Not available | 5.5-fold higher than monocrotaline | [2] |
Note: The seminal work by Ramsdell et al. (1987) established a method for the quantitative comparison of the rates of formation of DHP and N-oxides from this compound, jacoline, senecionine, and seneciphylline[1]. However, the specific numerical data for this compound were not available in the reviewed literature. The study by Yang et al. (2017) provides a relative measure of the metabolic efficiency of retrorsine compared to another PA, monocrotaline[2].
Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic steps for this compound and retrorsine.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism of this compound and retrorsine.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol describes the incubation of a pyrrolizidine alkaloid with liver microsomes to determine the formation of its primary metabolites.
Materials:
-
Pyrrolizidine alkaloid (this compound or retrorsine) stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., rat or human), protein concentration determined
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubation tubes
-
Water bath or incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In an incubation tube on ice, prepare the reaction mixture (final volume, e.g., 200 µL) by adding the following in order:
-
Phosphate buffer
-
Liver microsomes (to a final protein concentration of, e.g., 0.5-1.0 mg/mL)
-
Pyrrolizidine alkaloid stock solution (to a final concentration of, e.g., 10-50 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.
-
Protein Precipitation: Vortex the tubes and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Sample Collection: Collect the supernatant for analysis by HPLC-MS/MS.
HPLC-MS/MS Analysis of Metabolites
This protocol outlines a general method for the separation and quantification of this compound, retrorsine, and their metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Analytical standards for the parent alkaloids and their metabolites (if available)
Procedure:
-
Chromatographic Separation:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample supernatant.
-
Elute the analytes using a gradient program. An example gradient could be:
-
0-1 min: 5% B
-
1-10 min: ramp to 95% B
-
10-12 min: hold at 95% B
-
12.1-15 min: return to 5% B and re-equilibrate.
-
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode.
-
Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for the analytes of interest.
-
Perform detection in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the parent alkaloids and their expected metabolites (N-oxides and DHP).
-
-
Quantification:
-
Generate a calibration curve using analytical standards of known concentrations.
-
Quantify the metabolites in the samples by comparing their peak areas to the calibration curve.
-
Glutathione Conjugation Assay
This protocol is designed to assess the formation of glutathione conjugates of the reactive pyrrolic metabolites.
Materials:
-
In vitro metabolism reaction mixture (as described in Protocol 1, but with the addition of reduced glutathione)
-
Reduced glutathione (GSH) stock solution (e.g., 100 mM in water)
-
Glutathione S-transferase (GST) from a relevant source (optional, as conjugation can occur spontaneously)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
Procedure:
-
Incubation Setup: Prepare the in vitro metabolism reaction as described in Protocol 1.
-
Addition of Glutathione: Prior to initiating the reaction with NADPH, add GSH to the incubation mixture to a final concentration of, for example, 1-5 mM. If desired, purified GST can also be added.
-
Reaction and Termination: Initiate the reaction with the NADPH regenerating system and incubate at 37°C. Terminate the reaction at various time points as described previously.
-
Sample Preparation and Analysis: Process the samples (centrifugation to remove protein) and analyze the supernatant by HPLC-MS/MS.
-
Detection of GSH Conjugates: In the MS/MS analysis, set up MRM transitions to specifically detect the expected mass-to-charge ratios of the glutathione conjugates of dehydroretronecine. For example, the [M-H]- ion of 7-GSH-DHP is m/z 441[3].
Discussion
The metabolic pathways of this compound and retrorsine are qualitatively similar, both involving CYP450-mediated bioactivation to the reactive pyrrolic ester DHP and detoxification via N-oxidation and glutathione conjugation. However, quantitative differences in the rates of these competing pathways likely contribute to differences in their hepatotoxic potential.
The involvement of specific CYP isozymes, such as CYP3A4 and CYP2B6 in the metabolism of retrorsine, is an important consideration for predicting potential drug-alkaloid interactions. Individuals with higher activity of these enzymes may be more susceptible to retrorsine-induced toxicity. The specific CYP isozymes responsible for this compound metabolism have yet to be fully elucidated and represent an important area for future research.
Detoxification via glutathione conjugation is a critical protective mechanism against the hepatotoxicity of both this compound and retrorsine. The formation of glutathione conjugates, such as 7-GSH-DHP and 7,9-diGSH-DHP from retrorsine, effectively neutralizes the reactive electrophilic pyrrole and facilitates its excretion[2][3].
Conclusion
This compound and retrorsine undergo similar metabolic transformations in the liver, involving a balance between bioactivation and detoxification. The quantitative differences in the rates of these pathways, along with the specific CYP isozymes involved, are crucial factors in determining their respective toxicities. The experimental protocols provided in this guide offer a foundation for further research into the metabolism and toxicity of these and other pyrrolizidine alkaloids. A more detailed quantitative comparison of this compound and retrorsine metabolism, as well as the identification of the specific CYP isozymes involved in this compound biotransformation, are key areas for future investigation.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Analysis: Jacobine vs. Jacobine N-oxide
A comprehensive review of the relative toxicity of the pyrrolizidine alkaloid jacobine and its metabolite, this compound N-oxide, intended for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the toxicological profiles of this compound and its N-oxide derivative. Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds, with this compound being a notable example due to its presence in various plant species and its recognized hepatotoxic and genotoxic potential. The N-oxide form is a primary metabolite of this compound. Understanding the relative toxicity of these two compounds is crucial for risk assessment and in the development of potential therapeutics.
Executive Summary
Experimental evidence consistently indicates that This compound exhibits greater toxicity than its N-oxide form . The toxicity of this compound is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to hepatotoxicity and genotoxicity. While this compound N-oxide is generally considered a detoxification product, it can be reduced back to the parent this compound in vivo, thereby acting as a potential reservoir for the toxic compound. However, studies in insect models have demonstrated that the free base form of PAs, such as this compound, is more toxic than the corresponding N-oxide.
Acute Toxicity
Table 1: Acute Toxicity Data
| Compound | Test Organism | Route of Administration | LD50 | Source |
| This compound | Spodoptera exigua (insect) | Injection | More toxic than N-oxide | [1] |
| This compound N-oxide | Spodoptera exigua (insect) | Injection | Less toxic than free base | [1] |
Note: Quantitative LD50 values for mammalian species were not found in the reviewed literature. The data from insect studies provides a qualitative comparison.
Hepatotoxicity
This compound is a known hepatotoxin. Its toxic effects on the liver are a result of metabolic activation. The resulting pyrrolic esters can cause sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease, characterized by damage to the sinusoidal endothelial cells of the liver. This leads to hepatomegaly, ascites, and liver failure.
Markers of hepatotoxicity, such as serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are expected to be significantly elevated following exposure to this compound. While direct comparative studies measuring ALT and AST levels for this compound and this compound N-oxide were not found, the known metabolic pathways suggest a more pronounced effect from this compound.
Genotoxicity
This compound is recognized as a genotoxic agent. Upon metabolic activation, it can induce DNA-DNA and DNA-protein cross-links, leading to mutations and chromosomal aberrations. The genotoxic potential of this compound is a significant concern due to its carcinogenic risk.
Table 2: Genotoxicity Profile
| Compound | Genotoxicity Endpoint | Experimental System | Result |
| This compound | DNA-DNA & DNA-protein cross-links | In vivo (rats) | Induces cross-linking |
| This compound N-oxide | Not specified in reviewed literature | - | Data not available |
Experimental Protocols
In Vivo Hepatotoxicity Assessment in Rats
A standardized protocol to assess the hepatotoxicity of this compound and this compound N-oxide in a rat model would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Compound Administration: Administration of this compound or this compound N-oxide via oral gavage at various dose levels, alongside a vehicle control group.
-
Duration: The study could be acute (24-72 hours) or sub-chronic (e.g., 28 days).
-
Blood Sampling: Blood samples are collected at specified time points to measure serum levels of ALT and AST.
-
Histopathology: At the end of the study, animals are euthanized, and liver tissues are collected, fixed in formalin, and processed for histopathological examination to assess for liver damage, such as necrosis, fibrosis, and sinusoidal obstruction.
In Vivo Micronucleus Assay for Genotoxicity
The micronucleus assay is a common method to evaluate the genotoxic potential of a compound. A typical protocol for this compound would be:
-
Animal Model: Male and female mice or rats.
-
Compound Administration: The test compound is administered, usually twice, 24 hours apart, via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: Bone marrow or peripheral blood is collected approximately 24 hours after the final dose.
-
Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells). The frequency of micronucleated cells is then quantified. An increase in the frequency of micronuclei indicates genotoxic activity.
Signaling Pathways and Experimental Workflows
Metabolic Activation and Toxicity Pathway of this compound
The following diagram illustrates the metabolic activation of this compound and the subsequent cellular damage.
Caption: Metabolic activation pathway of this compound leading to toxicity.
Experimental Workflow for Comparative Toxicity Assessment
The logical flow for a comprehensive comparative toxicity study is outlined below.
Caption: Workflow for comparing this compound and this compound N-oxide toxicity.
Conclusion
Based on the available evidence, this compound is demonstrably more toxic than its N-oxide form. This is primarily due to its efficient metabolic activation to reactive pyrrolic esters that cause significant liver damage and genotoxicity. While this compound N-oxide is a detoxification product, its potential for in vivo reduction to the parent alkaloid means it cannot be considered entirely non-toxic. Further quantitative in vivo studies in mammalian models are necessary to establish precise LD50 values and to fully delineate the dose-response relationships for both hepatotoxicity and genotoxicity of these two related compounds. This information is critical for accurate risk assessment and for guiding any potential therapeutic applications or safety evaluations.
References
A Comparative Analysis of Jacobine Content in Select Senecio Species
For Researchers, Scientists, and Drug Development Professionals
The genus Senecio, one of the largest genera of flowering plants, is notorious for its production of a diverse array of pyrrolizidine alkaloids (PAs), a class of secondary metabolites known for their hepatotoxic, genotoxic, and carcinogenic properties. Among these, Jacobine and its related compounds are of significant interest to researchers in toxicology, pharmacology, and drug development due to their potent biological activities. This guide provides a comparative overview of this compound content in different Senecio species, supported by experimental data and detailed methodologies for its quantification.
Quantitative Comparison of this compound and Total Pyrrolizidine Alkaloid Content
The concentration of this compound and other PAs can vary significantly between different Senecio species and even within populations of the same species due to genetic and environmental factors. The following table summarizes available quantitative data on this compound and total PA content in selected Senecio species. It is important to note that specific quantification of this compound is not always available in the literature; in such cases, total PA content is provided as an indicator of the plant's alkaloid-producing capacity.
| Species | Plant Part | This compound Content (mg/g dry weight) | Total Pyrrolizidine Alkaloid (PA) Content (mg/g dry weight) | Citation(s) |
| Senecio jacobaea (Ragwort) | Foliage | Not explicitly quantified, but a major component in "this compound chemotypes" | 1.0 - 9.0 | [1] |
| Flowers and Seeds | Lower than foliage | Not explicitly quantified | [1] | |
| Senecio alpinus (Alpine Ragwort) | Leaves and Stems | Not explicitly quantified; seneciphylline and senecionine are major PAs (>85%) | 19.0 - 22.0 (at the beginning of the season) | [2] |
| Senecio vulgaris (Common Groundsel) | Whole Plant | Not explicitly quantified; senecionine and seneciphylline are major PAs | 0.16 - 0.25 | [1] |
| Senecio aquaticus (Marsh Ragwort) | Whole Plant | Contains the same range of toxic alkaloids as S. jacobaea | Not explicitly quantified | [3] |
Note: The absence of a specific value for this compound content indicates that while its presence may be confirmed, quantitative data was not available in the cited literature. The total PA content can fluctuate based on the plant's developmental stage, season, and geographical location[2][4].
Experimental Protocols
Accurate quantification of this compound and other PAs is crucial for research and safety assessment. The following is a generalized protocol for the extraction and analysis of PAs from Senecio plant material using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Sample Preparation and Extraction
-
Plant Material Collection and Preparation: Collect fresh plant material (leaves, stems, flowers, or roots) and freeze-dry or oven-dry at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a mill or mortar and pestle.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 5 mL of an acidic extraction solvent (e.g., 0.05 M H₂SO₄ in 50% methanol or ethanol).
-
Vortex the mixture thoroughly and extract using ultrasonication for 30-60 minutes at room temperature.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the plant material pellet with another 5 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants.
-
Solid-Phase Extraction (SPE) for Sample Cleanup
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the PAs from the cartridge with 5 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with two solvents is common:
-
Solvent A: Water with 0.1% formic acid or a low concentration of ammonium formate.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or a low concentration of ammonium formate.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over several minutes to separate the different PAs.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for PA analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and other target PAs must be determined using analytical standards.
-
Quantification: Create a calibration curve using certified reference standards of this compound to quantify its concentration in the plant extracts.
-
Visualizing Key Processes
To better understand the experimental workflow and the biological origin of this compound, the following diagrams have been generated using Graphviz.
Experimental Workflow for this compound Quantification
References
Safety Operating Guide
Proper Disposal Procedures for Jacobine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Jacobine, a pyrrolizidine alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this toxic and carcinogenic compound. Adherence to these guidelines is critical for personnel safety and environmental protection.
Immediate Safety Precautions
This compound is a potent toxin and suspected carcinogen. All handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fully fastened laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[1]
-
Ventilation: All work with this compound, including weighing, dissolution, and disposal, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Spill Management: In case of a spill, immediately evacuate the area and follow your institution's established spill cleanup protocol for highly toxic chemicals. Do not attempt to clean up a spill without proper training and equipment.
-
Emergency Contact: Ensure that emergency contact information is readily available and that all personnel are aware of the location of safety showers and eyewash stations.
Disposal of this compound Waste
This compound waste is classified as hazardous and must be disposed of accordingly. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or down the drain.[1] The primary methods for disposal are through a licensed hazardous waste contractor or by chemical inactivation prior to disposal.
Disposal via Licensed Hazardous Waste Contractor
This is the most straightforward and recommended method for the disposal of pure this compound, heavily contaminated materials, and large quantities of waste.
Step-by-Step Procedure:
-
Segregation and Labeling:
-
Collect all this compound-contaminated waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include the words "Hazardous Waste," "Toxic," and "Carcinogen," along with the full chemical name "this compound."
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated, secure area away from incompatible materials.
-
-
Arranging Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Provide the EHS office with an accurate inventory of the waste.
-
Chemical Inactivation of Small Quantities of this compound Waste
For trace amounts of this compound, such as in dilute solutions or on contaminated labware, chemical inactivation can be performed to render the waste non-hazardous before disposal. The following protocols are based on the known reactivity of pyrrolizidine alkaloids and general procedures for the degradation of toxic organic compounds. Note: These procedures should only be carried out by trained personnel.
This compound, being an ester, can be hydrolyzed under alkaline conditions to less toxic products. This method is suitable for aqueous solutions containing this compound.
Experimental Protocol:
-
Preparation: In a suitable container within a chemical fume hood, add the aqueous this compound waste.
-
Alkalinization: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution until the pH of the waste solution is ≥ 12.
-
Reaction: Continue stirring the solution at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Neutralization: After 24 hours, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M hydrochloric acid (HCl) solution.
-
Disposal: The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Potassium permanganate is a strong oxidizing agent that can degrade a wide range of organic molecules, including alkaloids.[2][3][4] This method is effective for both solid and dissolved this compound waste.
Experimental Protocol:
-
Preparation:
-
For liquid waste, ensure it is in an aqueous solution.
-
For solid waste (e.g., contaminated paper towels), place it in a beaker with water to create a slurry.
-
-
Acidification: In a chemical fume hood, slowly add 3 M sulfuric acid to the waste until the pH is approximately 3.
-
Oxidation: While stirring, slowly add a 0.5 M solution of potassium permanganate (KMnO₄). The purple color of the permanganate will disappear as it reacts. Continue adding the KMnO₄ solution until a persistent purple color remains for at least one hour, indicating an excess of the oxidizing agent and complete reaction.
-
Quenching Excess Permanganate: Add a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
Neutralization and Disposal: Neutralize the solution to a pH between 6 and 8 with a saturated sodium bicarbonate solution. The resulting mixture, containing manganese dioxide precipitate, should be collected as hazardous waste for disposal through a licensed contractor.
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated.
Step-by-Step Procedure:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or methanol) to remove the bulk of the this compound. Collect the rinsate as hazardous waste.
-
Soaking: Immerse the equipment in a 0.1 M sodium hydroxide solution for at least 24 hours to hydrolyze any remaining this compound.
-
Final Cleaning: After soaking, wash the equipment thoroughly with laboratory detergent and water.
-
Drying: Allow the equipment to air dry completely before reuse.
Data Presentation
The following table summarizes key quantitative parameters for the chemical inactivation procedures.
| Parameter | Alkaline Hydrolysis | Potassium Permanganate Oxidation |
| Target pH for Inactivation | ≥ 12 | ~ 3 |
| Reaction Time | ≥ 24 hours | ≥ 1 hour (with persistent purple color) |
| Final pH for Disposal | 6 - 8 | 6 - 8 |
| Reagent Concentration | 1 M NaOH, 1 M HCl | 0.5 M KMnO₄, 3 M H₂SO₄ |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Jacobine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Jacobine. Given the lack of comprehensive toxicological data for this compound, it is imperative to handle it with the utmost caution, assuming it is hazardous. This compound belongs to the class of pyrrolizidine alkaloids (PAs), many of which are known for their toxic effects[1][2][3]. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. This is based on the material safety data sheet (MSDS) and general best practices for handling potentially toxic alkaloids[4][5][6][7].
| Protection Type | Equipment Specification | Rationale & Notes |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. | To be used as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied-air respirator is mandatory[4]. This is critical to prevent inhalation of airborne dust particles. |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards)[4]. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile)[8]. | Inspect gloves before each use. Remove and dispose of gloves immediately after contact. Consult the glove manufacturer's resistance guide for specific breakthrough times. |
| Body Protection | Laboratory coat. | Provides a removable barrier to protect skin and clothing from contamination[8]. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills and falling objects. |
Operational and Disposal Plan
This section provides step-by-step guidance for the safe handling and disposal of this compound.
Engineering Controls
-
Primary Control: Always handle this compound powder within a certified chemical fume hood or other approved local exhaust ventilation system to minimize inhalation exposure[4].
-
Safety Equipment: Ensure a safety shower and eye wash station are readily accessible and have been recently tested[8].
Handling Procedures
a. Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before opening the primary this compound container.
b. Weighing and Aliquoting:
-
Gently open the container inside the fume hood to avoid creating airborne dust.
-
Use a dedicated spatula to carefully transfer the desired amount of this compound to a weigh boat or secondary container.
-
Keep the primary container sealed when not in use[8].
-
If preparing solutions, add the solvent to the weighed this compound powder slowly to prevent splashing.
c. Post-Handling:
-
Securely seal all containers containing this compound.
-
Decontaminate any equipment used by wiping with an appropriate solvent and then washing.
-
Wipe down the work surface within the fume hood.
-
Carefully fold the disposable bench paper inward, enclosing any potential contamination, and place it in the designated solid hazardous waste container.
-
Remove PPE in the correct order (gloves first, followed by lab coat, then eye and respiratory protection) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE[4].
Contingency Plan: Spills and Exposure
a. Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Secure: Restrict access to the spill area.
-
Assess: Wear appropriate PPE, including respiratory protection, before approaching the spill[4].
-
Contain & Clean:
-
For small powder spills, gently cover with absorbent material.
-
Do not dry sweep. Carefully collect the material using a scoop or wet paper towels and place it into a sealed container for hazardous waste disposal.
-
Avoid generating dust during cleanup[4].
-
Decontaminate the spill area thoroughly.
-
b. First Aid Measures[4]:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a doctor[4].
-
Eye Contact: Immediately flush eyes with pure water for at least 15 minutes, holding eyelids open. Consult a doctor[4].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[4].
Disposal Plan
All this compound waste is considered hazardous. Segregate waste streams as described below.
-
Solid Waste:
-
Excess/Unused this compound:
-
Do not dispose of this compound down the drain or in regular trash[4].
-
Keep excess or expired this compound in its original, sealed container.
-
-
Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous material disposal company[4].
-
The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and prevent environmental release[4].
-
Ensure compliance with all federal, state, and local regulations for hazardous waste disposal[4].
-
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling and disposing of this compound.
Caption: Workflow for safe handling, disposal, and emergency response for this compound.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 8. biosynth.com [biosynth.com]
- 9. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
